molecular formula C17H33NO3 B12374327 N-(1-Oxopentadecyl)glycine-d2

N-(1-Oxopentadecyl)glycine-d2

Cat. No.: B12374327
M. Wt: 301.5 g/mol
InChI Key: GFPGAMQTXLSWHM-DOBBINOXSA-N
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Description

N-(1-Oxopentadecyl)glycine-d2 is a useful research compound. Its molecular formula is C17H33NO3 and its molecular weight is 301.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H33NO3

Molecular Weight

301.5 g/mol

IUPAC Name

2,2-dideuterio-2-(pentadecanoylamino)acetic acid

InChI

InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15-17(20)21/h2-15H2,1H3,(H,18,19)(H,20,21)/i15D2

InChI Key

GFPGAMQTXLSWHM-DOBBINOXSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(1-Oxopentadecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(1-Oxopentadecyl)glycine-d2, a deuterated N-acyl glycine (B1666218). The information is intended for researchers, scientists, and professionals in drug development and metabolic research.

Core Chemical Properties

This compound is the deuterated form of N-pentadecanoylglycine, an N-acyl amino acid. The deuterium (B1214612) labeling makes it a valuable tool for various analytical and research applications, particularly in mass spectrometry and NMR spectroscopy.

PropertyValueSource
Molecular Formula C17H31D2NO3[1]
Molecular Weight 301.46 g/mol [1]
Non-Deuterated Molecular Formula C17H33NO3[2]
Non-Deuterated Molecular Weight 299.4 g/mol [2]
IUPAC Name 2,2-dideuterio-2-(pentadecanoylamino)acetic acidInferred from related compounds
Synonyms N-Pentadecanoylglycine-d2Inferred from related compounds

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process analogous to the synthesis of similar deuterated N-acyl glycines.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies for similar N-acyl glycines.[3]

Step 1: Deuteration of Glycine

  • Procedure: Glycine is deuterated via an acid-catalyzed exchange reaction. Glycine is refluxed with deuterated hydrochloric acid (DCl) in heavy water (D2O).

  • Isotopic Purity: This method can yield Glycine-d2 with an isotopic purity of over 98%.[3]

  • Monitoring: The progress of the deuteration can be monitored by 1H NMR spectroscopy by observing the disappearance of the signal from the α-protons.

Step 2: Acylation of Glycine-d2

  • Procedure: The deuterated glycine is then acylated with pentadecanoyl chloride under Schotten-Baumann conditions. Glycine-d2 is dissolved in a sodium hydroxide (B78521) solution, and pentadecanoyl chloride is added dropwise with vigorous stirring.

  • Reaction: Glycine-d2 + Cl-CO-(CH2)13-CH3 → this compound + NaCl

  • Yield: This reaction typically achieves yields greater than 85%.[3]

  • Purification: The final product is purified by recrystallization or column chromatography to achieve high chemical purity (>99%).[3]

Characterization
  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight of 301.46 g/mol and show a characteristic fragmentation pattern for the pentadecanoyl chain and the deuterated glycine moiety.[3]

  • NMR Spectroscopy: 1H and 13C NMR would be used to confirm the structure. The 13C NMR spectrum is expected to show a distinct signal for the amide carbonyl carbon around 170 ppm. The deuterium substitution at the α-carbon would lead to a characteristic splitting pattern in the 13C NMR spectrum.[3]

Applications in Research

Deuterated N-acyl glycines like this compound are valuable tools in metabolic research and drug development.

Isotopic Tracer and Internal Standard

This compound is an ideal internal standard for the quantification of endogenous N-pentadecanoylglycine and other long-chain N-acyl glycines using mass spectrometry-based methods.[4] Its stable isotope label ensures that it co-elutes with the analyte of interest, compensating for variations in sample preparation, injection volume, and ionization efficiency.[4]

Experimental Protocol: Quantification of N-Acyl Glycines using LC-MS/MS

The following is a representative LC-MS/MS methodology for the analysis of long-chain N-acyl glycines in biological matrices, such as plasma or urine.[4]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the N-acyl glycines with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Metabolic Studies

N-acyl glycines are endogenous metabolites involved in fatty acid β-oxidation and amino acid conjugation.[3] Labeled compounds like this compound can be used as tracers to study the in vivo metabolism and disposition of fatty acids.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Acylation Glycine Glycine DCl_D2O DCl / D2O (Reflux) Glycine->DCl_D2O Glycine_d2 Glycine-d2 DCl_D2O->Glycine_d2 NaOH NaOH Glycine_d2->NaOH Pentadecanoyl_Chloride Pentadecanoyl Chloride Pentadecanoyl_Chloride->NaOH Final_Product This compound NaOH->Final_Product Purification Purification (Recrystallization or Chromatography) Final_Product->Purification

Caption: Synthesis workflow for this compound.

Analytical_Workflow Biological_Sample Biological Sample (e.g., Plasma) Internal_Standard Add Internal Standard (this compound) Biological_Sample->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification of Endogenous N-Acyl Glycines LC_MSMS->Quantification

Caption: Analytical workflow for N-acyl glycine quantification.

References

The Enigmatic Role of N-Pentadecanoylglycine: A Technical Overview Based on Related N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Dearth of direct evidence necessitates a comprehensive review of related compounds to infer the potential biological significance of N-pentadecanoylglycine. This technical guide synthesizes the known biological activities, signaling pathways, and experimental methodologies associated with the broader class of N-acyl amino acids (NAAAs), with a specific focus on N-acyl glycines (NAGlys), to provide a foundational understanding for researchers, scientists, and drug development professionals.

N-pentadecanoylglycine is classified as an N-acyl-amino acid.[1] While specific research on its biological role is currently limited in publicly available scientific literature, the well-documented activities of other long-chain N-acyl glycines offer valuable insights into its potential functions. Members of this lipid signaling family, such as N-oleoylglycine (NOleGly) and N-arachidonoylglycine (NAraGly), are known to play significant roles in a variety of physiological processes, including inflammation, pain perception, and metabolic regulation.

Potential Biological Functions and Signaling Pathways

Based on the activities of its structural analogs, N-pentadecanoylglycine may be involved in modulating key cellular signaling pathways. N-acyl glycines are recognized as endogenous signaling molecules that interact with various receptors and enzymes.

One of the primary targets for some N-acyl glycines is the G protein-coupled receptor 18 (GPR18). For instance, N-arachidonoylglycine has been identified as a ligand for GPR18, initiating downstream signaling cascades that can influence cellular migration and immune responses.[2][3][4][5] Activation of GPR18 by N-arachidonoylglycine has been shown to reduce inflammatory pain and lower intraocular pressure.[6]

Another critical signaling pathway potentially modulated by N-acyl glycines is the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[2] PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism and inflammation.[7][8] Activation of PPARα by its ligands can lead to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses. While direct interaction of N-pentadecanoylglycine with PPARα has not been documented, other glycine (B1666218) amides have been developed as PPARα agonists.[9]

The anti-inflammatory properties of N-acyl glycines are a recurring theme in the literature. N-arachidonoylglycine, for example, exhibits anti-inflammatory effects by reducing leukocyte migration.[10] This action is thought to be mediated, at least in part, through GPR18. Given the structural similarity, it is plausible that N-pentadecanoylglycine could exert similar immunomodulatory effects.

Hypothetical Signaling Pathway for N-Acyl Glycines

The following diagram illustrates a generalized signaling pathway for N-acyl glycines based on the known interactions of related compounds. This model provides a potential framework for the mechanism of action of N-pentadecanoylglycine, which would require experimental validation.

N-Acyl_Glycine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-Acyl Glycine N-Acyl Glycine GPR18 GPR18 N-Acyl Glycine->GPR18 Binds to PPARa PPARα N-Acyl Glycine->PPARa Potential direct activation (hypothetical) G_Protein Gαi/o GPR18->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE PPARa->PPRE Binds to RXR->PPRE Binds to PPRE->Gene_Expression Nucleus Nucleus

Caption: Generalized signaling pathways for N-acyl glycines.

Quantitative Data on Related N-Acyl Glycines

While no quantitative data is available for N-pentadecanoylglycine, the following table summarizes key quantitative findings for related, well-studied N-acyl glycines to provide a comparative context.

CompoundTargetAssayResultReference
N-arachidonoylglycineGPR18cAMP InhibitionIC50 = 20 nM[4]
N-arachidonoylglycineGPR18ERK1/2 PhosphorylationFull Agonist[2]

Experimental Protocols for Studying N-Acyl Glycine Signaling

To investigate the biological role of N-pentadecanoylglycine, researchers can adapt established protocols used for other N-acyl glycines. Key experimental approaches would include:

Receptor Binding and Activation Assays
  • Objective: To determine if N-pentadecanoylglycine binds to and activates known N-acyl glycine receptors like GPR18.

  • Methodology:

    • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells can be transiently or stably transfected with a plasmid encoding for the human GPR18 receptor.

    • cAMP Assay: Transfected cells are treated with varying concentrations of N-pentadecanoylglycine in the presence of forskolin (B1673556) (an adenylyl cyclase activator). Intracellular cAMP levels are then measured using a competitive enzyme immunoassay. A decrease in cAMP levels would indicate Gαi/o coupling and receptor activation.

    • Calcium Mobilization Assay: Cells expressing GPR18 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration are monitored upon application of N-pentadecanoylglycine using a fluorescence plate reader.

    • ERK Phosphorylation Assay: Transfected cells are treated with N-pentadecanoylglycine for a defined period. Cell lysates are then subjected to Western blotting using antibodies specific for phosphorylated and total ERK1/2 to assess the activation of the MAPK pathway.

In Vivo Models of Inflammation
  • Objective: To assess the potential anti-inflammatory effects of N-pentadecanoylglycine in a living organism.

  • Methodology:

    • Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation. N-pentadecanoylglycine or a vehicle control is administered to rodents (rats or mice) prior to the injection of carrageenan into the paw. The volume of the paw is measured at various time points to quantify the inflammatory response.

    • Leukocyte Migration Assay: Inflammation is induced in the peritoneal cavity of mice by injecting a chemoattractant like zymosan. N-pentadecanoylglycine is administered, and after a specific duration, the peritoneal fluid is collected to count the number of migrated leukocytes.

Metabolomic and Lipidomic Analysis
  • Objective: To identify the presence and regulation of N-pentadecanoylglycine in biological samples and to understand its metabolic context.

  • Methodology:

    • Sample Collection: Biological samples such as plasma, serum, or tissue are collected from animal models or human subjects under different physiological or pathological conditions.

    • Lipid Extraction: Lipids are extracted from the samples using established methods like the Folch or Bligh-Dyer techniques.

    • LC-MS/MS Analysis: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify N-pentadecanoylglycine and other related lipids. This allows for the determination of its endogenous levels and how they may change in response to various stimuli.

Experimental Workflow

The following diagram outlines a logical workflow for the initial characterization of N-pentadecanoylglycine's biological activity.

Experimental_Workflow Start Start: Hypothesized Activity In_Vitro In Vitro Studies (Receptor Binding & Activation) Start->In_Vitro In_Vivo In Vivo Studies (Inflammation Models) In_Vitro->In_Vivo If active Metabolomics Metabolomic Profiling In_Vitro->Metabolomics Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis Metabolomics->Data_Analysis Conclusion Conclusion: Elucidation of Biological Role Data_Analysis->Conclusion

Caption: A workflow for investigating the biological role of N-pentadecanoylglycine.

Conclusion and Future Directions

Future research should focus on systematically evaluating the interaction of N-pentadecanoylglycine with these and other potential targets using the experimental approaches outlined above. Furthermore, comprehensive metabolomic studies are needed to determine the endogenous presence and regulation of this molecule in various tissues and disease states. Such investigations will be crucial in uncovering the specific biological role of N-pentadecanoylglycine and its potential as a therapeutic agent.

References

N-Acylglycines in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules synthesized through the conjugation of a fatty acid to the amino acid glycine (B1666218).[1] Structurally related to the well-characterized endocannabinoids, NAGs are emerging as important players in a variety of physiological processes.[2] Initially identified as products of detoxification pathways for xenobiotic carboxylic acids, it is now clear that long-chain NAGs possess significant biological activities, including roles in inflammation, pain perception, and energy homeostasis.[1][2] This technical guide provides an in-depth overview of the metabolism of N-acylglycines, their signaling pathways, and key experimental methodologies for their study, aimed at researchers and professionals in the field of drug discovery and development.

Biosynthesis of N-Acylglycines

The biosynthesis of N-acylglycines occurs through two primary pathways: a glycine-dependent and a glycine-independent pathway.[2]

The glycine-dependent pathway is considered the major route for the formation of long-chain N-acylglycines.[2] This pathway involves the activation of a fatty acid to its coenzyme A (CoA) thioester by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the fatty acyl-CoA with glycine to form the N-acylglycine.[2] The enzyme Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as a key enzyme responsible for the formation of long-chain N-acylglycines in neuronal cells.[2][3]

The glycine-independent pathway involves the oxidative metabolism of N-acylethanolamines, such as the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). This process is carried out by the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase, which converts the ethanolamine (B43304) headgroup into a carboxyl group, thereby forming the corresponding N-acylglycine.[4]

Another proposed biosynthetic route involves the cytochrome c-catalyzed formation of N-acylglycines from fatty acyl-CoAs and glycine in the presence of hydrogen peroxide.[5]

Below is a diagram illustrating the primary biosynthetic pathways of N-acylglycines.

References

Long-Chain N-Acylglycines: An In-Depth Technical Guide to In Vivo Function, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain N-acylglycines (LC-NAGs) are a class of endogenous lipid signaling molecules characterized by a long-chain fatty acid (typically 14 carbons or more) linked to a glycine (B1666218) molecule via an amide bond.[1] Structurally related to N-acylethanolamines, a well-studied class of endocannabinoids that includes anandamide, LC-NAGs are increasingly recognized for their diverse biological activities.[1] Although they were first identified decades ago, with N-arachidonoylglycine being the first discovered in a mammalian source, a comprehensive understanding of their abundance, metabolism, and physiological roles is still emerging.[1][2] This guide provides a detailed overview of the current state of knowledge regarding the in vivo functions of LC-NAGs, their metabolic pathways, key molecular targets, and the experimental methodologies used to study them.

Biosynthesis and Metabolism

The cellular concentrations and activities of LC-NAGs are regulated by a network of biosynthetic and degradative enzymes. Two primary pathways for their formation have been proposed, alongside their role as metabolic intermediates.

Biosynthetic Pathways

1. Glycine-Dependent Pathway: This is considered the predominant route for LC-NAG synthesis.[3] It begins with the activation of a long-chain fatty acid to its corresponding fatty acyl-CoA by an acyl-CoA synthetase.[1][4] Subsequently, a glycine N-acyltransferase-like (GLYATL) enzyme catalyzes the conjugation of the fatty acyl-CoA with glycine to form the N-acylglycine.[1][2] Specifically, GLYATL3 has been identified as the enzyme responsible for the formation of long-chain N-acylglycines in mouse neuroblastoma cells.[2][5][6]

2. Glycine-Independent Pathway: This pathway involves the metabolic conversion of N-acylethanolamines. In a two-step oxidative process, an N-acylethanolamine is first oxidized to an N-acylglycinal by an alcohol dehydrogenase (ADH).[1][6] The intermediate N-acylglycinal is then further oxidized by an aldehyde dehydrogenase to yield the final N-acylglycine.[1][6]

An alternative, less characterized pathway involves the hydrogen peroxide-dependent synthesis of N-acylglycines from a long-chain acyl-CoA and glycine, a reaction catalyzed by cytochrome c in vitro.[1][6]

Metabolic_Pathways_of_Long_Chain_N_Acylglycines cluster_glycine_dependent Glycine-Dependent Pathway cluster_glycine_independent Glycine-Independent Pathway cluster_degradation Metabolic Conversion FA Long-Chain Fatty Acid ACoA Fatty Acyl-CoA FA->ACoA Acyl-CoA Synthetase NAG_dep Long-Chain N-Acylglycine ACoA->NAG_dep GLYATL3 + Glycine NAG_source Long-Chain N-Acylglycine NAE N-Acylethanolamine NAGlycinal N-Acylglycinal NAE->NAGlycinal Alcohol Dehydrogenase NAG_indep Long-Chain N-Acylglycine NAGlycinal->NAG_indep Aldehyde Dehydrogenase PFAM Primary Fatty Acid Amide (PFAM) NAG_source->PFAM PAM (Oxidative Cleavage) LC_NAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NAG Long-Chain N-Acylglycine GPCR GPCR (e.g., GPR18, GPR55, GPR92, GPR132) NAG->GPCR Binding & Activation G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Response Cellular Response (e.g., Ca²⁺ mobilization, Gene transcription) Second_Messenger->Response Signal Transduction LC_MS_MS_Workflow Sample Biological Sample (Urine, Plasma, Tissue) Prep Sample Preparation (Extraction / Protein Precipitation + Internal Standard) Sample->Prep UPLC UPLC / HPLC (Chromatographic Separation) Prep->UPLC MS Tandem Mass Spectrometer (Ionization and Detection - MRM) UPLC->MS Data Data Analysis (Quantification vs. Standard Curve) MS->Data siRNA_Workflow cluster_control Control Group cluster_knockdown Knockdown Group Control_Cells N18TG2 Cells Control_siRNA Transfect with Non-Targeting siRNA Control_Cells->Control_siRNA Control_Extract Lipid Extraction & LC-MS/MS Control_siRNA->Control_Extract Control_Result Normal LC-NAG Levels Control_Extract->Control_Result Compare Comparison Confirms GLYATL3 Function Control_Result->Compare KD_Cells N18TG2 Cells KD_siRNA Transfect with GLYATL3 siRNA KD_Cells->KD_siRNA KD_Extract Lipid Extraction & LC-MS/MS KD_siRNA->KD_Extract KD_Result Reduced LC-NAG Levels KD_Extract->KD_Result KD_Result->Compare

References

A Technical Guide to the Discovery and Analysis of N-Acylglycine Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed by the conjugation of an acyl-CoA with glycine (B1666218).[1] While present at low levels in healthy individuals, their accumulation in biological fluids, such as urine and plasma, serves as a critical indicator for several inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2] The analysis of these biomarkers is a sensitive and specific tool for the diagnosis and monitoring of these conditions.[2][3] This technical guide provides an in-depth overview of the biosynthesis of N-acylglycines, their role as biomarkers, and detailed methodologies for their quantification.

Biosynthesis and Metabolism of N-Acylglycines

The primary pathway for the biosynthesis of N-acylglycines involves the enzymatic conjugation of an acyl-CoA molecule with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). This process is a key detoxification pathway for the removal of excess acyl-CoA species that can be toxic to cells. The resulting N-acylglycines are water-soluble and can be readily excreted in the urine. In certain metabolic disorders, a defect in a specific enzyme leads to the accumulation of a particular acyl-CoA, which in turn results in the elevated production and excretion of the corresponding N-acylglycine.

cluster_0 Mitochondrial Matrix Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Amino Acids Amino Acids Amino Acids->Acyl-CoA Synthetase Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA GLYAT Glycine N-Acyltransferase Acyl-CoA->GLYAT Glycine Glycine Glycine->GLYAT N-Acylglycine N-Acylglycine GLYAT->N-Acylglycine Urinary Excretion Urinary Excretion N-Acylglycine->Urinary Excretion

Caption: Biosynthesis of N-Acylglycines.

N-Acylglycines as Biomarkers for Inborn Errors of Metabolism

The quantitative analysis of N-acylglycines in urine is a powerful tool for the diagnosis of various inborn errors of metabolism. Specific N-acylglycines are elevated in different disorders, providing a diagnostic signature. For example, elevated levels of N-isovalerylglycine are a hallmark of isovaleric acidemia, while increased concentrations of N-propionylglycine are indicative of propionic acidemia.[1][4]

Data Presentation

The following tables summarize the reference ranges for a panel of N-acylglycines in human urine from healthy individuals and the elevated levels observed in specific metabolic disorders.

Table 1: Reference Ranges for N-Acylglycines in Urine of Healthy Individuals

N-AcylglycineReference Range (mg/g Creatinine)
n-Acetylglycine≤3.50
n-Propionylglycine≤2.25
Isobutyrylglycine≤3.00
n-Butyrylglycine≤2.50
2-Methylbutyrylglycine≤2.00
Isovalerylglycine≤8.00
3-Methylcrotonylglycine≤2.25
n-Tiglylglycine≤9.00
n-Hexanoylglycine≤2.00
n-Octanoylglycine≤2.00
3-Phenylpropionylglycine≤2.00
trans-Cinnamoylglycine≤5.50
Suberylglycine≤5.00

Data sourced from Mayo Clinic Laboratories.[5]

Table 2: Elevated N-Acylglycine Levels in Inborn Errors of Metabolism

DisorderElevated N-Acylglycine(s)
Propionic AcidemiaN-Propionylglycine, Tiglylglycine
Isovaleric AcidemiaN-Isovalerylglycine
Short/branched-chain acyl-CoA dehydrogenase deficiency2-Methylbutyrylglycine
Medium-chain acyl-CoA dehydrogenase deficiencyN-Hexanoylglycine, N-Octanoylglycine, Suberylglycine

Information compiled from multiple sources.[1][3][4]

While urinary acylglycine analysis is well-established, data on plasma reference ranges are less comprehensive. However, in specific disorders, plasma concentrations of the corresponding N-acylglycine are also significantly elevated. For instance, in a case of isovaleric acidemia, plasma isovalerylglycine levels can be markedly increased.

Experimental Protocols for N-Acylglycine Quantification

The gold standard for the quantitative analysis of N-acylglycines is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, specificity, and throughput.

Sample Preparation

Urine Samples:

  • Thaw urine samples to room temperature.

  • Vortex for 10 seconds and centrifuge at 4000 x g for 5 minutes.

  • To 50 µL of the supernatant, add an internal standard solution (e.g., deuterated N-acylglycines).

  • Proceed with derivatization if necessary (e.g., butylation with 3N HCl in n-butanol at 65°C for 20 minutes).

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for UPLC-MS/MS analysis.

Plasma Samples:

  • To 50 µL of plasma, add an internal standard solution.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and proceed with derivatization and reconstitution as described for urine samples.

UPLC-MS/MS Analysis
  • Chromatography:

    • System: An ultra-performance liquid chromatography system.

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • System: A tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each N-acylglycine and internal standard.

cluster_1 Analytical Workflow Sample Urine or Plasma Sample Spike Spike with Internal Standards Sample->Spike Extraction Protein Precipitation (Plasma) or Dilution (Urine) Spike->Extraction Derivatization Butylation (Optional) Extraction->Derivatization UPLC UPLC Separation Derivatization->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Experimental Workflow for N-Acylglycine Analysis.

Conclusion

The discovery and quantitative analysis of novel N-acylglycine biomarkers have significantly advanced the diagnosis and management of inborn errors of metabolism. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to accurately identify and quantify these critical metabolic markers. Further research into the plasma concentrations of a broader range of N-acylglycines will continue to enhance their clinical utility in drug development and personalized medicine.

References

An In-depth Technical Guide to Endogenous N-(1-Oxopentadecyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Oxopentadecyl)glycine, also known as N-pentadecanoyl-glycine, is an endogenous N-acyl amino acid (NAA) consisting of the odd-chain fatty acid pentadecanoic acid (C15:0) linked to the amino acid glycine (B1666218). While the broader class of NAAs is gaining recognition as bioactive lipid signaling molecules, specific information regarding the endogenous levels, biological functions, and signaling pathways of N-(1-Oxopentadecyl)glycine remains limited in current scientific literature. This technical guide provides a comprehensive overview of the current understanding of N-acyl glycines, with a specific focus on extrapolating this knowledge to N-(1-Oxopentadecyl)glycine. It includes detailed experimental protocols for its quantification, hypothesized signaling pathways based on related molecules, and a discussion of its potential physiological significance. This document aims to serve as a foundational resource to stimulate and guide future research into this understudied endogenous metabolite.

Introduction to N-Acyl Amino Acids (NAAs)

N-acyl amino acids are a class of endogenous lipid molecules characterized by a fatty acid linked to an amino acid via an amide bond.[1][2] These molecules are structurally related to the well-characterized endocannabinoids and are increasingly implicated in a variety of physiological processes, including pain, inflammation, and energy metabolism.[3][4] The diversity of this class of molecules, arising from the combination of various fatty acids and amino acids, suggests a wide range of biological activities and potential therapeutic applications.[5][6]

Endogenous Levels of N-(1-Oxopentadecyl)glycine

A thorough review of the current scientific literature reveals a significant data gap regarding the endogenous levels of N-(1-Oxopentadecyl)glycine in human or animal tissues and fluids. While methods for the quantification of other N-acyl glycines are well-established, specific quantitative data for N-pentadecanoyl-glycine is not yet available. The table below is provided as a template for researchers to populate as data becomes available.

Table 1: Endogenous Levels of N-(1-Oxopentadecyl)glycine (Hypothetical Data)

Biological MatrixSpeciesConditionConcentration Range (nM)Method of QuantificationReference
Human PlasmaHumanHealthyData Not AvailableLC-MS/MSN/A
Rodent BrainRatHealthyData Not AvailableLC-MS/MSN/A
Adipose TissueMouseObeseData Not AvailableLC-MS/MSN/A

Experimental Protocols

The quantification of N-(1-Oxopentadecyl)glycine in biological matrices can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7] The following protocol is a generalized method adapted from established procedures for other N-acyl glycines and should be optimized and validated for N-(1-Oxopentadecyl)glycine.

Quantification of N-(1-Oxopentadecyl)glycine by LC-MS/MS

Objective: To quantify the concentration of N-(1-Oxopentadecyl)glycine in biological samples (e.g., plasma, tissue homogenate).

Materials:

  • Biological sample (plasma, tissue homogenate)

  • N-(1-Oxopentadecyl)glycine analytical standard

  • Stable isotope-labeled internal standard (e.g., N-pentadecanoyl-d3-glycine)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Solid Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from other lipids.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • N-(1-Oxopentadecyl)glycine: Precursor ion (M+H)+ or (M-H)- to be determined, with subsequent fragmentation to product ions (e.g., the glycine fragment).

        • Internal Standard: Corresponding precursor and product ions.

      • Collision Energy and other MS parameters should be optimized for the specific instrument and analyte.

  • Data Analysis:

    • Quantify the peak area of N-(1-Oxopentadecyl)glycine and the internal standard.

    • Generate a calibration curve using the analytical standard.

    • Calculate the concentration of N-(1-Oxopentadecyl)glycine in the sample based on the peak area ratio to the internal standard and the calibration curve.

Workflow for Quantification of N-(1-Oxopentadecyl)glycine

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Result Concentration Calculation Quant->Result Cal Calibration Curve Cal->Result

Caption: Experimental workflow for the quantification of N-(1-Oxopentadecyl)glycine.

Potential Signaling Pathways

While the specific receptors for N-(1-Oxopentadecyl)glycine have not been identified, other N-acyl glycines have been shown to interact with G protein-coupled receptors (GPCRs) and ligand-gated ion channels.[4] The most studied of these is N-arachidonoyl glycine (NAGly), which has been proposed to signal through GPR18.[8] Additionally, some N-acyl glycines can modulate the activity of glycine receptors.[9]

Hypothesized GPR18 Signaling Pathway

Based on the signaling of other N-acyl glycines, it is plausible that N-(1-Oxopentadecyl)glycine could act as a ligand for GPR18, an orphan GPCR. Activation of GPR18 is thought to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects could include modulation of ion channels and activation of mitogen-activated protein kinase (MAPK) pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPG N-(1-Oxopentadecyl)glycine GPR18 GPR18 NPG->GPR18 Binds G_protein Gi/o GPR18->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: Potential allosteric modulation of the glycine receptor by N-(1-Oxopentadecyl)glycine.

Potential Biological Significance and Future Directions

The parent fatty acid of N-(1-Oxopentadecyl)glycine, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid that has been associated with various health benefits. T[10][11][12]his suggests that its glycine conjugate may also possess important biological activities. Given the roles of other N-acyl glycines in analgesia, anti-inflammatory processes, and metabolic regulation, future research should focus on:

  • Developing and validating sensitive analytical methods to determine the endogenous levels of N-(1-Oxopentadecyl)glycine in various biological tissues and fluids in both healthy and diseased states.

  • Synthesizing N-(1-Oxopentadecyl)glycine to enable in vitro and in vivo studies of its biological effects.

  • Screening N-(1-Oxopentadecyl)glycine against a panel of receptors , including GPR18, other orphan GPCRs, and glycine receptors, to identify its molecular targets.

  • Investigating the functional consequences of modulating N-(1-Oxopentadecyl)glycine levels in preclinical models of disease, particularly those related to inflammation, pain, and metabolic disorders.

Conclusion

N-(1-Oxopentadecyl)glycine is an understudied endogenous N-acyl amino acid with the potential for significant biological activity. While direct evidence of its endogenous levels and function is currently lacking, the established knowledge of related N-acyl glycines provides a strong foundation for future research. The experimental protocols and hypothesized signaling pathways outlined in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to unraveling the physiological roles and therapeutic potential of this intriguing molecule. The elucidation of the biology of N-(1-Oxopentadecyl)glycine will contribute to the growing understanding of the complex and diverse roles of lipid signaling molecules in health and disease.

References

N-(1-Oxopentadecyl)glycine-d2 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Oxopentadecyl)glycine-d2 is a deuterated form of N-pentadecanoylglycine, a long-chain N-acylglycine. N-acylglycines are endogenous metabolites involved in fatty acid β-oxidation and amino acid conjugation. The deuterated analog serves as an ideal internal standard for the quantification of N-pentadecanoylglycine and other long-chain N-acylglycines in complex biological matrices using mass spectrometry-based methods.[1][2] Its stable isotope label provides a distinct mass shift, allowing for accurate differentiation from the endogenous, non-labeled analyte and compensating for variations in sample preparation and instrument response.[1][2] This technical guide provides a summary of the typical analytical data and experimental protocols associated with the characterization and use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₇H₃₁D₂NO₃[3]
Molecular Weight301.46 g/mol [3]
CAS Number3008541-82-7[3]

Analytical Specifications

The following table summarizes the typical analytical specifications for this compound, based on data for analogous deuterated N-acylglycine standards.

ParameterSpecificationMethod
Chemical Purity≥98%HPLC, UPLC
Isotopic Purity (d2)≥98%Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in methanol, acetonitrile (B52724)Experimental Observation

Representative Analytical Data

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is the primary technique for the quantitative analysis of N-acylglycines in biological samples.[4][5][6] A validated LC-MS/MS method using a stable isotope-labeled internal standard like this compound is essential for accurate and precise results.[5]

Expected Performance Characteristics:

ParameterExpected Value
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)Low ng/mL to high pg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)<15%

Data inferred from typical performance characteristics for quantitative analysis of N-acylglycines in biological matrices.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (Amide)~170
Carbonyl (Carboxyl)~175
Methylene (Glycine, α-carbon)Absent in ¹H, Triplet in ¹³C
Methylene (Acyl Chain)14 - 40
Methyl (Acyl Chain)~14

Values are approximate and based on general chemical shift ranges for N-acylglycines.

Experimental Protocols

Quantitative Analysis of N-Acylglycines by LC-MS/MS

This protocol describes a general method for the quantification of N-acylglycines in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[4]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A linear gradient appropriate for the separation of long-chain N-acylglycines (e.g., 30% to 95% B over 10 minutes).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Tandem mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard (this compound) must be optimized.

NMR Sample Preparation and Analysis

This protocol outlines the basic steps for preparing a sample of this compound for NMR analysis.

1. Sample Preparation:

  • Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., Methanol-d4, Chloroform-d).

  • Transfer the solution to an NMR tube.

2. NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Process the spectra to identify chemical shifts and coupling constants.

Signaling Pathways and Workflows

The following diagrams illustrate a typical experimental workflow for the quantification of N-acylglycines and the general metabolic pathway involving these molecules.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard (this compound) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing metabolic_pathway FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine N-Acylglycine (e.g., N-Pentadecanoylglycine) AcylCoA->NAcylglycine Glycine (B1666218) Glycine Glycine->NAcylglycine Glycine N-Acyltransferase

References

Commercial Sourcing and Application of Deuterated N-Acylglycines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers of deuterated N-acylglycines, their applications as internal standards in mass spectrometry-based quantification, and detailed experimental considerations. The use of stable isotope-labeled internal standards, such as deuterated N-acylglycines, is critical for achieving high accuracy and precision in quantitative bioanalysis.

Commercial Suppliers of Deuterated N-Acylglycines

Key commercial suppliers in this space include:

  • Cambridge Isotope Laboratories, Inc. (CIL): A world leader in the production of stable isotopes and stable isotope-labeled compounds, CIL offers a vast portfolio of deuterated building blocks and reagents suitable for the custom synthesis of N-acylglycines.[1][2] They also provide custom synthesis services.

  • MilliporeSigma (formerly Sigma-Aldrich): This supplier offers a wide array of deuterated compounds, including deuterated amino acids like glycine (B1666218), which are essential precursors for synthesizing deuterated N-acylglycines.[3] Their custom synthesis services can be leveraged for specific N-acylglycine targets.

  • Entegris (formerly IsoSciences): With the acquisition of IsoSciences, Entegris has established itself as a key manufacturer and supplier of stable isotope-labeled compounds.[4][5] They have a strong focus on custom synthesis for research and diagnostic applications.[6]

  • Revvity: Revvity provides custom stable isotope labeling services, offering another avenue for obtaining specific deuterated N-acylglycines tailored to individual research requirements.

The availability of specific deuterated N-acylglycines is largely dependent on the complexity of the molecule and the commercial availability of the corresponding deuterated fatty acid and glycine precursors.

Table 1: Representative Deuterated N-Acylglycines Available via Custom Synthesis

The following table provides a representative list of deuterated N-acylglycines that can likely be obtained through custom synthesis from the suppliers mentioned above. The exact specifications will need to be discussed with the chosen supplier.

Deuterated N-AcylglycinePotential Deuteration Position(s)Isotopic Purity (Typical)Chemical Purity (Typical)
N-Acetylglycine-d3Acetyl group (CD3)>98 atom % D>98%
N-Propionylglycine-d5Propionyl group (C2D5)>98 atom % D>98%
N-Butyrylglycine-d7Butyryl group (C3D7)>98 atom % D>98%
N-Isovalerylglycine-d9Isovaleryl group (C4D9)>98 atom % D>98%
N-Hexanoylglycine-d11Hexanoyl group (C5D11)>98 atom % D>98%
N-Octanoylglycine-d15Octanoyl group (C7D15)>98 atom % D>98%
N-Decanoylglycine-d19Decanoyl group (C9D19)>98 atom % D>98%
N-Lauroylglycine-d23Lauroyl group (C11D23)>98 atom % D>98%
N-Myristoylglycine-d27Myristoyl group (C13D27)>98 atom % D>98%
N-Palmitoylglycine-d31Palmitoyl group (C15D31)>98 atom % D>98%
N-Stearoylglycine-d35Stearoyl group (C17D35)>98 atom % D>98%
N-Oleoylglycine-dxVarious positions on the oleoyl (B10858665) chain>98 atom % D>98%
Glycine-d2, N-AcylGlycine backbone (-N(H)CD2COOH)>98 atom % D>98%

Experimental Protocol: Quantification of N-Acylglycines in Biological Matrices using LC-MS/MS and Deuterated Internal Standards

This section outlines a general workflow for the quantitative analysis of N-acylglycines in biological samples, such as urine or plasma, using a deuterated N-acylglycine as an internal standard. This protocol is a composite based on established methodologies in the field.[7][8][9]

1. Sample Preparation

  • Internal Standard Spiking: To each biological sample, add a known concentration of the corresponding deuterated N-acylglycine internal standard. This should be done at the earliest stage of sample preparation to account for analyte loss during extraction.

  • Protein Precipitation (for plasma/serum): Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) (optional, for increased cleanup): The supernatant from the protein precipitation step can be further purified using a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) to remove interfering matrix components.

  • Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for the separation of N-acylglycines.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency, is commonly employed.

    • Flow Rate: A flow rate appropriate for the column dimensions is used to ensure optimal separation.

    • Injection Volume: A small volume of the reconstituted sample is injected onto the LC system.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is typically used. The choice of polarity will depend on the specific N-acylglycines being analyzed.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion for the analyte and its deuterated internal standard, and then monitoring a specific product ion for each after fragmentation in the collision cell.

      • The precursor ion is typically the [M+H]+ or [M-H]- ion.

      • The product ions are generated by collision-induced dissociation (CID) and are characteristic of the molecule's structure.

3. Data Analysis

  • Quantification: The concentration of the endogenous N-acylglycine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. This ratio is then compared to a calibration curve generated using known concentrations of the non-labeled N-acylglycine standard and a fixed concentration of the deuterated internal standard.

Visualizations

Signaling Pathway and Metabolism

cluster_0 Biosynthesis cluster_1 Signaling cluster_2 Degradation Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase CoA CoA CoA->Fatty Acyl-CoA N-Acylglycine N-Acylglycine Fatty Acyl-CoA->N-Acylglycine Glycine N-Acyltransferase Glycine Glycine Glycine->N-Acylglycine Receptor Receptor N-Acylglycine->Receptor Binding Fatty Acid + Glycine Fatty Acid + Glycine N-Acylglycine->Fatty Acid + Glycine Hydrolysis Downstream Signaling Downstream Signaling Receptor->Downstream Signaling Activation

Caption: Simplified overview of N-acylglycine biosynthesis, signaling, and degradation pathways.

Experimental Workflow

Biological Sample Biological Sample Spike with Deuterated Internal Standard Spike with Deuterated Internal Standard Biological Sample->Spike with Deuterated Internal Standard Sample Preparation Sample Preparation Spike with Deuterated Internal Standard->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: General experimental workflow for the quantification of N-acylglycines.

Logical Relationship of Internal Standard Use

cluster_0 Analyte cluster_1 Internal Standard Endogenous N-Acylglycine Endogenous N-Acylglycine MS Signal (Analyte) MS Signal (Analyte) Endogenous N-Acylglycine->MS Signal (Analyte) Ionization Deuterated N-Acylglycine Deuterated N-Acylglycine MS Signal (IS) MS Signal (IS) Deuterated N-Acylglycine->MS Signal (IS) Ionization Peak Area Ratio Peak Area Ratio MS Signal (Analyte)->Peak Area Ratio MS Signal (IS)->Peak Area Ratio Concentration Concentration Peak Area Ratio->Concentration Calibration Curve

Caption: Logical relationship of using a deuterated internal standard for quantification.

References

Methodological & Application

Application Notes and Protocols for N-(1-Oxopentadecyl)glycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed through the conjugation of fatty acids with glycine. They are implicated in various physiological and pathological processes, including inborn errors of metabolism such as fatty acid oxidation disorders and organic acidurias.[1][2] Accurate and precise quantification of these biomarkers in biological matrices is crucial for clinical diagnostics and research. Due to the complexity of biological samples and the potential for analyte loss during sample preparation, the use of a stable isotope-labeled internal standard is essential for reliable quantification by mass spectrometry.

N-(1-Oxopentadecyl)glycine-d2 is a deuterated analog of N-pentadecanoylglycine and serves as an ideal internal standard for its quantification, as well as for other long-chain acylglycines. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass difference due to the deuterium (B1214612) labels allows for its distinct detection by the mass spectrometer, thereby enabling accurate correction for analytical variability.

Principle

The stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantitative bioanalysis. A known amount of the deuterated internal standard, this compound, is added to the biological sample at the beginning of the sample preparation process. The sample is then subjected to extraction and chromatographic separation, followed by detection using tandem mass spectrometry. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or instrument response.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of long-chain acylglycines using a deuterated internal standard like this compound.

ParameterTypical Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.005 - 0.1 µM
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Mean Recovery90 - 110%
Ion Suppression/EnhancementMinimal (within ± 10%)

Experimental Protocols

Below are detailed protocols for the extraction of N-acylglycines from biological matrices and their subsequent analysis by LC-MS/MS using this compound as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) from Urine

This protocol is suitable for the extraction of acylglycines from urine samples.

Materials:

  • This compound internal standard solution (in methanol)

  • Urine sample

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode or anion exchange SPE cartridges

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 500 µL of urine, add 10 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Acidify the sample by adding 50 µL of 1 M HCl.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the acylglycines with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation from Plasma/Serum

This protocol is a simpler and faster method for sample cleanup, suitable for plasma and serum.

Materials:

  • This compound internal standard solution (in methanol)

  • Plasma or serum sample

  • Ice-cold acetonitrile with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum, add 10 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following are typical starting parameters for the LC-MS/MS analysis of N-acylglycines. Method optimization is recommended for specific instrumentation and analytes.

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-pentadecanoylglycine: Precursor ion > Product ion (to be determined by infusion and optimization)

    • This compound: Precursor ion > Product ion (to be determined by infusion and optimization)

  • Collision Energy: Optimize for each transition

  • Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

Visualizations

Signaling Pathway Context

Fatty_Acid Fatty Acid (e.g., Pentadecanoic Acid) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA CoA Coenzyme A CoA->Fatty_Acyl_CoA ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Acyl_CoA_Synthetase Acyl-CoA Synthetase N_Acylglycine N-Acylglycine (e.g., N-Pentadecanoylglycine) Fatty_Acyl_CoA->N_Acylglycine Glycine Glycine Glycine->N_Acylglycine Glycine_N_Acyltransferase Glycine N-Acyltransferase Excretion Urinary Excretion N_Acylglycine->Excretion cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Urine/Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Analyte Endogenous Analyte (N-Pentadecanoylglycine) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Analyte_Response Analyte Response (Area_A) LC_MS->Analyte_Response IS_Response IS Response (Area_IS) LC_MS->IS_Response Response_Ratio Response Ratio (Area_A / Area_IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Accurate Concentration Calibration_Curve->Final_Concentration

References

Application Notes and Protocols for LC-MS/MS Quantification of N-Acylglycines Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed through the conjugation of an acyl-CoA molecule with glycine (B1666218). In healthy individuals, these compounds are typically present at low concentrations. However, elevated levels of specific N-acylglycines in biological fluids such as plasma and urine can serve as important biomarkers for various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[1] Accurate and precise quantification of N-acylglycines is therefore crucial for disease diagnosis, monitoring, and in the development of therapeutic interventions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of N-acylglycines due to its high sensitivity, specificity, and throughput.[1] This application note provides a detailed protocol for the quantification of a panel of N-acylglycines in human plasma and urine using a stable isotope-labeled deuterated internal standard, n-Octanoylglycine-2,2-d2, to correct for matrix effects and procedural variability.[1]

Metabolic Pathway of N-Acylglycine Biosynthesis

The primary route of N-acylglycine biosynthesis involves the enzymatic conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). An alternative pathway involves the oxidation of N-acylethanolamines.

FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA GLYAT Glycine N-Acyltransferase (GLYAT) FattyAcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAcylglycine N-Acylglycine GLYAT->NAcylglycine NAcylethanolamine N-Acylethanolamine ADH_ALDH Alcohol/Aldehyde Dehydrogenase NAcylethanolamine->ADH_ALDH Oxidation ADH_ALDH->NAcylglycine Sample Biological Sample (Plasma or Urine) Spike Spike with Deuterated Internal Standard (n-Octanoylglycine-d2) Sample->Spike Preparation Sample Preparation (Protein Precipitation or Dilution) Spike->Preparation Centrifugation Centrifugation Preparation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) Supernatant->LCMS Data Data Acquisition & Processing (MRM, Peak Integration) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

References

sample preparation for N-acylglycine profiling in urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylglycines (NAGs) are a class of metabolites formed from the conjugation of glycine (B1666218) with acyl-CoA esters.[1] In healthy individuals, they are typically present at low concentrations; however, their levels can be significantly elevated in individuals with certain inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[1][2] Consequently, the accurate and robust quantification of N-acylglycines in urine is a critical tool for the diagnosis and monitoring of these metabolic conditions.[1] This application note provides detailed protocols for the sample preparation of urine for N-acylglycine profiling, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3]

The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and variations during sample processing and instrumental analysis, ensuring high accuracy and precision.[1] This document outlines three common sample preparation methods: a simple "dilute-and-shoot" approach, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Experimental Workflow

The general workflow for the analysis of N-acylglycines in urine involves sample collection, preparation, and subsequent analysis by LC-MS/MS or GC-MS. The sample preparation step is critical for removing interferences and concentrating the analytes of interest.

Workflow cluster_collection Sample Collection & Storage cluster_prep Sample Preparation Collect Collect Random Urine Specimen Freeze Freeze Sample (-20°C or -80°C) Collect->Freeze Thaw Thaw Sample at Room Temp Freeze->Thaw Vortex_Centrifuge Vortex & Centrifuge (4000 x g, 5 min) Thaw->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS Extraction Extraction Method Add_IS->Extraction Dilute Dilute-and-Shoot Extraction->Dilute Simple SPE Solid-Phase Extraction Extraction->SPE Cleaner LLE Liquid-Liquid Extraction Extraction->LLE Alternative Analyze LC-MS/MS Analysis Dilute->Analyze SPE->Analyze LLE->Analyze

Caption: General experimental workflow for urinary N-acylglycine profiling.

Quantitative Data Summary

The choice of sample preparation method can impact key analytical parameters such as recovery, linearity, and sensitivity. The following table summarizes typical performance data for different N-acylglycine analysis methods.

AnalyteMethodRecovery (%)Linearity (r²)LLOQ (µM)Reference
Various N-AcylglycinesLC-MS/MS with SPE and derivatization90.2 - 109.3> 0.99Not Specified[4]
N-PropionylglycineLC-MS/MS (Dilute-and-Shoot)Not Specified> 0.990.1[1]
N-ButyrylglycineLC-MS/MS (Dilute-and-Shoot)Not Specified> 0.990.1[1]
N-IsovalerylglycineLC-MS/MS (Dilute-and-Shoot)Not Specified> 0.990.1[1]
N-HexanoylglycineLC-MS/MS (Dilute-and-Shoot)Not Specified> 0.990.1[1]
N-OctanoylglycineLC-MS/MS (Dilute-and-Shoot)Not Specified> 0.990.1[1]
Various Organic AcidsGC-MS with SPE90 - 100 (for many compounds)Not Specified< 5 nmole[5]

Experimental Protocols

Herein are detailed protocols for the three common sample preparation methods for urinary N-acylglycine analysis.

Protocol 1: "Dilute-and-Shoot" Method

This method is rapid and straightforward, making it suitable for high-throughput screening.[1]

Materials:

  • Urine sample

  • Internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water)[1]

  • Microcentrifuge tubes

  • Autosampler vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Centrifuge the urine sample at 4000 x g for 5 minutes to pellet any particulate matter.[1]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.[1]

  • Vortex the mixture for 10 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to the "dilute-and-shoot" method by removing interfering matrix components, which can improve assay sensitivity and robustness.[6][7] Anion exchange SPE cartridges are commonly used for the extraction of acidic metabolites like N-acylglycines.[6]

Materials:

  • Urine sample

  • Internal standard

  • Anion exchange SPE cartridge (e.g., Sep-Pak Vac RC, Accell Plus QMA)[5]

  • Methanol (for conditioning)

  • Water (for conditioning and washing)

  • Elution solvent (e.g., acidic methanol)

  • Collection tubes

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with LC mobile phase)

Procedure:

  • Sample Pre-treatment:

    • Thaw urine sample and centrifuge to remove particulates.

    • Add the internal standard to a known volume of urine supernatant.

    • The sample may be diluted with a buffer to adjust the pH for optimal binding to the SPE sorbent.[8]

  • SPE Cartridge Conditioning:

    • Condition the anion exchange SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water. Do not allow the sorbent to dry out.[8]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with water or a weak buffer to remove unretained matrix components.

  • Elution:

    • Elute the N-acylglycines from the cartridge using an appropriate elution solvent, such as acidic methanol.[8]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a specific volume of a solvent compatible with the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is another effective technique for cleaning up urine samples and concentrating the analytes of interest.

Materials:

  • Urine sample

  • Internal standard

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Acid (e.g., sulfuric acid) to adjust pH[9]

  • Glass test tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment:

    • To a glass test tube, add a specific volume of urine (e.g., 2 mL).

    • Add the internal standard.

    • Acidify the urine sample by adding an acid (e.g., 2 mL of 1 M sulfuric acid) to a pH where the N-acylglycines are in their non-ionized form, which enhances their extraction into an organic solvent.[9]

  • Extraction:

    • Add a water-immiscible organic solvent (e.g., dichloromethane).

    • Vortex the mixture vigorously for an extended period to ensure efficient partitioning of the analytes into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer containing the N-acylglycines to a clean tube.

    • Evaporate the organic solvent to dryness.

  • Reconstitution:

    • Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

Signaling Pathway

The formation of N-acylglycines is a detoxification pathway that conjugates acyl-CoAs, which can be toxic at high concentrations, with glycine.

Pathway FattyAcids Fatty Acids / Amino Acids AcylCoA Acyl-CoA Esters FattyAcids->AcylCoA Metabolism NAcylglycine N-Acylglycine AcylCoA->NAcylglycine Glycine Glycine Glycine->NAcylglycine Glycine N-Acyltransferase Excretion Urinary Excretion NAcylglycine->Excretion

Caption: Biosynthesis and excretion pathway of N-acylglycines.

Conclusion

The selection of an appropriate sample preparation method for urinary N-acylglycine profiling depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the available instrumentation. The "dilute-and-shoot" method offers speed and simplicity, while SPE and LLE provide cleaner extracts, potentially leading to improved analytical performance. The protocols provided in this application note serve as a guide for researchers and clinicians in the field of metabolic disease research and diagnostics.

References

Quantitative Analysis of Long-Chain Fatty Acyl Glycines Using LC-MS/MS: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain fatty acyl glycines (L-FAGs) are a class of endogenous lipid signaling molecules involved in various physiological processes. Their accurate quantification in biological matrices is crucial for understanding their role in health and disease, and for the development of novel therapeutics. This document provides detailed application notes and protocols for the development of a robust quantitative assay for L-FAGs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Biological Significance and Signaling Pathways

L-FAGs are synthesized through two primary pathways. The first involves the direct conjugation of a long-chain fatty acid with glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase. The second pathway involves the oxidative metabolism of N-acylethanolamines. These lipids are implicated in various signaling cascades, making their precise measurement a key aspect of lipidomic research.

Long-Chain Fatty Acyl Glycine Signaling Pathways Biosynthesis and Degradation of Long-Chain Fatty Acyl Glycines cluster_biosynthesis Biosynthesis cluster_degradation Degradation Long-Chain Fatty Acid Long-Chain Fatty Acid Long-Chain Fatty Acyl Glycine Long-Chain Fatty Acyl Glycine Long-Chain Fatty Acid->Long-Chain Fatty Acyl Glycine Glycine N-acyltransferase Glycine Glycine Glycine->Long-Chain Fatty Acyl Glycine N-Acylethanolamine N-Acylethanolamine N-Acylethanolamine->Long-Chain Fatty Acyl Glycine Oxidative Metabolism Glycine N-acyltransferase Glycine N-acyltransferase Oxidative Metabolism Oxidative Metabolism Degraded Products Degraded Products Long-Chain Fatty Acyl Glycine->Degraded Products FAAH Signaling Cascades Signaling Cascades Long-Chain Fatty Acyl Glycine->Signaling Cascades Biological Activity Fatty Acid Amide Hydrolase (FAAH) Fatty Acid Amide Hydrolase (FAAH) Quantitative Assay Workflow Workflow for Quantitative Analysis of L-FAGs Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Sample Cleanup (SPE) Sample Cleanup (SPE) Lipid Extraction->Sample Cleanup (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup (SPE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

Application Note: Preparation of N-(1-Oxopentadecyl)glycine-d2 Solution for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Oxopentadecyl)glycine-d2 is a deuterated N-acylglycine, a class of lipid metabolites that are gaining increasing attention as potential biomarkers in various physiological and pathological processes. N-acylglycines are formed by the conjugation of a fatty acid with glycine (B1666218). The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate and precise quantification of their endogenous, non-labeled counterparts in complex biological matrices by mass spectrometry (MS).[1] The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of a stable isotope-labeled standard to a sample.[2] This standard, being chemically identical to the analyte of interest, experiences the same variations during sample preparation and analysis, thus enabling reliable correction for matrix effects and analyte loss.[2][3] This application note provides a detailed protocol for the preparation of this compound solutions for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows.

Physicochemical Properties and Solubility

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Methanol (B129727)HighThe polar glycine head group and the nonpolar acyl chain are both solvated.
EthanolHighSimilar to methanol, provides a good balance of polarity.
ChloroformHighThe long nonpolar acyl chain favors solubility in this nonpolar solvent.
AcetonitrileModerateCommonly used in reversed-phase chromatography, but may have lower solubility for very long-chain lipids compared to alcohols.
Dimethyl sulfoxide (B87167) (DMSO)HighA strong polar aprotic solvent capable of dissolving a wide range of compounds.
WaterVery LowThe long hydrophobic pentadecyl chain significantly limits aqueous solubility.
Chloroform:Methanol (2:1, v/v)Very HighA standard solvent mixture for lipid extraction and solubilization, effectively solvating both polar and nonpolar moieties.[5]

Experimental Protocols

This section details the procedures for preparing stock and working solutions of this compound for use as an internal standard in mass spectrometry-based assays.

Materials and Reagents
  • This compound (solid)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Isopropanol (B130326) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

Safety Precautions
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed safety information. In the absence of a specific SDS, treat the compound with the same precautions as other long-chain fatty acid derivatives.

Preparation of Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a 1 mL volumetric flask. Add approximately 0.5 mL of a 2:1 (v/v) chloroform:methanol solution and vortex until the solid is completely dissolved.

  • Volume Adjustment: Bring the solution to the final volume of 1 mL with the 2:1 chloroform:methanol mixture.

  • Storage: Transfer the stock solution to an amber glass vial, seal tightly with a PTFE-lined cap, and store at -20°C or lower for long-term stability.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration using a suitable solvent, typically the mobile phase or a solvent compatible with the initial chromatographic conditions. The final concentration of the internal standard in the analytical sample should be optimized to provide a strong and reproducible signal in the mass spectrometer.

Example: Preparation of a 10 µg/mL Working Solution

  • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Pipette 10 µL of the stock solution into a 1 mL volumetric flask.

  • Bring the solution to the final volume with a suitable solvent, such as methanol or a mixture of methanol and isopropanol (1:1, v/v).

  • This working solution can be further diluted to prepare calibration standards and quality control samples.

Table 2: Example Dilution Scheme for Working Solutions

Target Concentration (µg/mL)Volume of Stock (1 mg/mL)Final Volume (mL)Dilution Solvent
100100 µL1Methanol
1010 µL1Methanol
110 µL of 100 µg/mL solution1Methanol
0.110 µL of 10 µg/mL solution1Methanol

Application in Mass Spectrometry

The prepared this compound working solution is added to all samples, including calibration standards, quality controls, and unknown biological samples, at a fixed concentration prior to sample extraction and analysis. The ratio of the peak area of the endogenous N-(1-Oxopentadecyl)glycine to the peak area of the deuterated internal standard is then used for quantification.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Mass Spectrometry Analysis weigh Weigh this compound dissolve Dissolve in Chloroform:Methanol (2:1) weigh->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock dilute Serially Dilute Stock Solution stock->dilute working Prepare Working Solutions dilute->working spike Spike Samples with Internal Standard working->spike extract Sample Extraction spike->extract inject LC-MS/MS Analysis extract->inject quantify Quantification using Analyte/IS Ratio inject->quantify

Caption: Experimental workflow for the preparation and use of this compound internal standard.

signaling_pathway fatty_acid Pentadecanoic Acid enzyme Acyl-CoA Synthetase fatty_acid->enzyme glycine Glycine conjugation Glycine N-Acyltransferase glycine->conjugation acyl_coa Pentadecanoyl-CoA acyl_coa->conjugation enzyme->acyl_coa product N-(1-Oxopentadecyl)glycine conjugation->product

Caption: Biosynthesis of N-(1-Oxopentadecyl)glycine.

References

Application of Stable Isotope Dilution for Lipidomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of lipids is paramount. Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) has emerged as the gold standard for quantitative lipidomics, offering unparalleled precision and accuracy. This document provides detailed application notes and protocols for implementing SID-based lipidomics workflows.

Stable isotope-labeled lipids are ideal internal standards because they share nearly identical physicochemical properties with their endogenous counterparts, allowing them to co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer.[1] This co-analysis effectively corrects for variations that can occur during sample preparation, extraction, and instrumental analysis, leading to highly reliable quantitative data.[2][3][4]

Core Advantages of Stable Isotope Dilution in Lipidomics:

  • Enhanced Accuracy and Precision: By normalizing the signal of endogenous lipids to their stable isotope-labeled internal standards, SID minimizes analytical variability, resulting in more accurate and precise quantification.[4]

  • Correction for Matrix Effects: The internal standards compensate for the suppression or enhancement of ionization caused by other molecules in the sample matrix.[5]

  • Improved Reproducibility: SID workflows demonstrate high inter-batch consistency, which is crucial for large-scale and longitudinal studies.[5][6]

  • Absolute Quantification: When using a calibration curve with known concentrations of the stable isotope-labeled standards, absolute quantification of lipid species can be achieved.[1]

Key Applications in Research and Drug Development:

  • Biomarker Discovery: Accurate quantification of lipid changes in disease states can lead to the discovery of novel biomarkers for diagnosis, prognosis, and monitoring of therapeutic response.[7][8]

  • Metabolic Flux Analysis: Tracing the metabolic fate of stable isotope-labeled precursors allows for the detailed investigation of lipid biosynthesis, remodeling, and degradation pathways.[1][9][10]

  • Drug Efficacy and Toxicity Screening: Lipidomics can be used to assess the on-target and off-target effects of drug candidates by monitoring changes in lipid profiles.[8]

  • Nutritional Research: Understanding the impact of diet on the lipidome is facilitated by the precise measurement of lipid changes.[7]

Experimental Workflow for Targeted Lipidomics using SID-LC-MS/MS

The following diagram illustrates a typical workflow for a targeted lipidomics experiment using stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

SID_LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Cells) Spike Spike with Stable Isotope-Labeled Internal Standard Mixture Sample->Spike Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extract Dry Dry Down and Reconstitute Extract->Dry LC_Separation LC Separation (Reversed-Phase or HILIC) Dry->LC_Separation MS_Analysis Tandem MS Analysis (e.g., MRM, PRM) LC_Separation->MS_Analysis Peak_Integration Peak Integration and Ratio Calculation (Endogenous/Internal Standard) MS_Analysis->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Analysis Statistical Analysis and Biological Interpretation Quantification->Data_Analysis

A typical SID LC-MS/MS workflow.

Experimental Protocols

Protocol 1: Lipid Extraction from Adherent Mammalian Cells

This protocol is adapted for the extraction of lipids from cultured adherent cells for targeted stable isotope dilution analysis.[11][12]

Materials:

  • 10 cm plates of adherent cells (~1 x 10^7 cells)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Stable Isotope-Labeled Internal Standard Mixture (ISM) in a suitable solvent

  • 10 mL glass centrifuge tubes

  • Cell scraper

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cells twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold PBS to the plate and scrape the cells.

    • Transfer the cell suspension to a 10 mL glass centrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of the Stable Isotope-Labeled Internal Standard Mixture (ISM) to each sample. The amount should be optimized based on the expected concentration of the endogenous lipids.

  • Lipid Extraction (Folch Method):

    • Add 5 mL of a chloroform/methanol (2:1, v/v) mixture to the cell suspension.[4]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on a shaker at low speed for 30 minutes at room temperature.

    • Centrifuge at 1,935 x g for 10 minutes to separate the phases.[11]

    • Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS analysis (e.g., isopropanol/acetonitrile/water, 2:1:1, v/v/v).[13]

Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS) Analysis

This protocol provides a general framework for the LC-MS analysis of lipids. Specific parameters will need to be optimized for the lipid classes of interest and the instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Separation (Reversed-Phase):

  • Column: C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids. The specific gradient profile should be optimized for the separation of the target lipid species.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 55 °C.

Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM on a Triple Quadrupole):

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • MRM Transitions: For each target lipid and its corresponding stable isotope-labeled internal standard, specific precursor-to-product ion transitions need to be determined and optimized.

  • Collision Energy: Optimize for each MRM transition to achieve maximum signal intensity.

  • Dwell Time: Set to ensure an adequate number of data points across each chromatographic peak (typically >12).

Data Presentation: Quantitative Performance of SID-Lipidomics

The use of stable isotope dilution significantly improves the quantitative performance of lipidomics assays. The following tables summarize typical performance metrics reported in the literature.

Table 1: Inter-Assay and Inter-Batch Precision

Lipid ClassesNumber of Lipids QuantifiedInter-Assay Variability (%RSD)Inter-Batch Variability (%RSD)Reference
20 Subclasses820-< 30% across 16 batches[6][14]
Multiple Classes>700< 25%-[4]

Table 2: Long-Term Stability of Lipid Profiles

Sample TypeStorage ConditionDurationObservationReference
Plasma-80 °C12 monthsLipid profiles remained stable.[6]
Plasma Extract (in IPA)-80 °C12 monthsLipid profiles remained stable.[6]

Signaling Pathway Visualization

Stable isotope dilution can be employed to trace the incorporation of labeled precursors into various lipid classes, thereby elucidating metabolic pathways. The following diagram illustrates a simplified overview of fatty acid incorporation into major glycerophospholipid and glycerolipid classes.

Lipid_Metabolism_Pathway Labeled_FA ¹³C-Labeled Fatty Acid LPA Lysophosphatidic Acid (LPA) Labeled_FA->LPA PA Phosphatidic Acid (PA) LPA->PA DAG Diacylglycerol (DAG) PA->DAG PI Phosphatidylinositol (PI) PA->PI PC Phosphatidylcholine (PC) DAG->PC PE Phosphatidylethanolamine (PE) DAG->PE TAG Triacylglycerol (TAG) DAG->TAG PS Phosphatidylserine (PS) PE->PS

Fatty acid incorporation pathway.

By monitoring the appearance of the stable isotope label in downstream lipid species over time, researchers can quantify the flux through these metabolic pathways.[15]

Conclusion

The application of stable isotope dilution in lipidomics provides a robust and reliable framework for the accurate quantification of lipids in complex biological samples. The detailed protocols and performance data presented here serve as a valuable resource for researchers, scientists, and drug development professionals aiming to implement high-quality quantitative lipidomics in their studies. The superior accuracy, precision, and reproducibility of SID-MS make it an indispensable tool for advancing our understanding of the role of lipids in health and disease.

References

Application Notes: Quantitative Analysis of N-Acylglycines in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylglycines (NAGs) are a class of metabolites formed from the conjugation of glycine (B1666218) with acyl-CoA esters.[1] In healthy individuals, they are present at low concentrations; however, their levels can be significantly elevated in individuals with certain inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[1] The accurate and sensitive quantification of N-acylglycines in biological matrices like urine and plasma is therefore crucial for the diagnosis and monitoring of these metabolic disorders.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1]

This document provides a detailed protocol for the quantitative analysis of a panel of N-acylglycines using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3] The method described herein is robust, sensitive, and suitable for applications in clinical research and drug development.[1]

Experimental Workflow

The overall workflow for the analysis of N-acylglycines from biological samples involves sample preparation, UPLC-MS/MS analysis, and data processing.

Metabolomics Workflow for N-Acylglycine Measurement cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Biological Sample (Urine or Plasma) InternalStandard Addition of Internal Standard (e.g., n-Octanoylglycine-2,2-d2) SampleCollection->InternalStandard Extraction Extraction/ Protein Precipitation InternalStandard->Extraction Supernatant Supernatant Collection Extraction->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration DataReview Data Review & Reporting PeakIntegration->DataReview N_Acylglycine_Biosynthesis AcylCoA Acyl-CoA Enzyme Glycine N-acyltransferase AcylCoA->Enzyme Glycine Glycine Glycine->Enzyme NAcylglycine N-Acylglycine Enzyme->NAcylglycine CoA CoA Enzyme->CoA

References

Application Note: Quantification of N-(1-Oxopentadecyl)glycine-d2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylglycines are a class of endogenous lipids that have been implicated in various physiological and pathological processes, including metabolic disorders and mitochondrial dysfunction. Accurate quantification of these molecules is crucial for understanding their biological roles. N-(1-Oxopentadecyl)glycine (N-pentadecanoylglycine) is a specific long-chain N-acylglycine. N-(1-Oxopentadecyl)glycine-d2 is its stable isotope-labeled analog, commonly used as an internal standard (IS) for robust and accurate quantification in complex biological matrices like plasma, serum, or tissue homogenates. This document provides a detailed protocol for the detection and quantification of this compound using a triple quadrupole mass spectrometer coupled with liquid chromatography.

Principle

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Biological samples are first subjected to a protein precipitation and lipid extraction step. The extracted analytes are then chromatographically separated using a C18 reverse-phase column. The eluent is directed to the mass spectrometer, where the analyte is ionized, isolated, fragmented, and detected. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy.

Experimental Protocols

1. Materials and Reagents

  • This compound (Internal Standard)

  • N-(1-Oxopentadecyl)glycine (Analyte for method development)

  • LC-MS grade Acetonitrile (B52724) (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA)

  • Ammonium Acetate

  • Biological Matrix (e.g., human plasma)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol is optimized for a 50 µL plasma sample volume.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at a final concentration of 50 ng/mL. The IS is added to the precipitation solvent to ensure consistent addition across all samples.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (~200 µL) to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, and reconstitute in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).

3. Liquid Chromatography (LC) Method

The chromatographic separation is critical to resolve the analyte from matrix interferences.

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for its efficiency in separating lipids.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid.

  • Gradient Elution: A gradient is used to effectively elute the lipid from the column.

4. Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in MRM mode.

  • Instrument: A tandem mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C).

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode. N-acylglycines readily form [M-H]⁻ ions.

  • Key Parameters: Source/gas parameters should be optimized for the specific instrument. General starting points are provided in the data tables below.

Data Presentation: Instrument Settings

The following tables summarize the recommended starting parameters for the LC-MS/MS instrument. These settings should be optimized for the specific instrument in use to achieve the best performance.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temperature 45 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient Time (min)
0.0
1.0
5.0
7.0
7.1
9.0

Table 2: Mass Spectrometry (MS) Parameters for this compound

ParameterRecommended Setting
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
Nebulizer Gas 7 Bar
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Compound-Specific Parameters

The exact mass of the precursor and product ions is critical for selectivity. The deuterated internal standard (IS) will have a mass shift of +2 Da compared to the endogenous analyte. Collision energy (CE) and other voltage parameters should be optimized by infusing the pure standard.

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (eV)
N-(1-Oxopentadecyl)glycine (Analyte) 298.274.05022
This compound (IS) 300.276.05022

Note: The primary product ion for N-acylglycines corresponds to the glycine (B1666218) fragment. For the d2-labeled standard, this fragment will have an m/z of 76.0 ([C₂H₂D₂NO₂]⁻), while the unlabeled analyte will have an m/z of 74.0 ([C₂H₄NO₂]⁻).

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 50 µL Plasma Sample p2 Add 200 µL Acetonitrile with Internal Standard (IS) p1->p2 p3 Vortex (1 min) & Incubate (-20°C, 20 min) p2->p3 p4 Centrifuge (14,000 x g, 15 min) p3->p4 p5 Transfer Supernatant to Autosampler Vial p4->p5 a1 Inject Sample (5 µL) p5->a1 a2 C18 Reverse-Phase Chromatography a1->a2 a3 ESI Negative Ionization a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for the quantification of N-acylglycines.

Logical Relationship for MRM Detection

G compound This compound (in LC Eluent) q1 Quadrupole 1 (Q1) Isolates Precursor Ion [M-H]⁻ at m/z 300.2 compound->q1 ESI Source q2 Quadrupole 2 (q2) Collision Cell (Fragmentation with N2 gas) q1->q2 CE = 22 eV q3 Quadrupole 3 (Q3) Isolates Product Ion at m/z 76.0 q2->q3 detector Detector (Signal Measured) q3->detector

Caption: Principle of MRM detection for the internal standard.

Troubleshooting & Optimization

Technical Support Center: N-Acylglycine Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of N-acylglycines using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" refers to all components in a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification.[1][4] Ion suppression is the more common phenomenon observed.[4]

Q2: Why is N-acylglycine quantification particularly susceptible to matrix effects?

A2: N-acylglycines are often measured in complex biological matrices like plasma, urine, or tissue homogenates.[5][6] These samples contain high concentrations of endogenous substances, such as phospholipids (B1166683) and salts, which are known to cause significant matrix effects, particularly ion suppression in electrospray ionization (ESI).[4][7] Since N-acylglycines are often present at low physiological levels, any suppression of their signal can severely compromise the sensitivity and accuracy of the assay.[5][8]

Q3: What are the primary causes of ion suppression in biological samples?

A3: The most significant cause of ion suppression in samples derived from plasma or tissue is the presence of phospholipids.[4] These molecules can co-extract with the analytes of interest and often elute across a wide range of the chromatographic run, interfering with the ionization of target compounds.[7] Other sources include high concentrations of salts, metabolites, and exogenous compounds from sample collection tubes or processing steps.[9][10]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help compensate for matrix effects?

A4: A SIL-IS is considered the gold standard for compensating for matrix effects.[1][4] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, D). It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[4][11] By measuring the peak area ratio of the analyte to the SIL-IS, variations caused by matrix effects can be effectively normalized, leading to accurate quantification.[5][12]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS quantification of N-acylglycines.

Problem: I'm observing low signal intensity or poor sensitivity for my N-acylglycine analytes.

Possible Cause Diagnostic Question Recommended Solution
Significant Ion Suppression Does the signal intensity improve when the sample is diluted? Does a post-extraction spike experiment show a signal in the matrix that is <85% of the signal in a clean solvent?1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components like phospholipids.[4][13] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between the N-acylglycines and the region where matrix components elute (often the "phospholipid zone").[1][3] 3. Reduce Sample Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS source.[3]
Poor Analyte Recovery Is the signal from a sample spiked before extraction significantly lower than a sample spiked after extraction?1. Optimize Extraction Protocol: Adjust the pH of the sample or the composition of the extraction solvent to improve the recovery of the target N-acylglycines. For LLE, ensure the solvent polarity is appropriate for the analytes.[4] For SPE, test different sorbents and elution solvents.[13]
Instrument Contamination Has the signal intensity been gradually decreasing over a series of injections of matrix samples? Is system backpressure increasing?[7]1. Clean the System: Clean the ion source, transfer capillary, and instrument front-end. 2. Use a Guard Column: Install a guard column to protect the analytical column from irreversible contamination.[7]

Problem: My results are inconsistent and show high variability between replicate injections.

Possible Cause Diagnostic Question Recommended Solution
Inconsistent Matrix Effects Is the variability higher in biological samples compared to calibration standards prepared in solvent?1. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for each analyte. This is the most effective way to correct for variable matrix effects between samples.[1][4] 2. Matrix-Match Calibrators: Prepare calibration standards in a representative blank matrix (e.g., surrogate urine or plasma from a similar species) to ensure the standards and samples experience similar matrix effects.[1][8]
Erratic Elution of Interferences Do you observe signal suppression that appears inconsistently across different runs?1. Improve Column Washing: Ensure the LC gradient includes a high-organic wash step at the end of each run to elute strongly retained matrix components, like phospholipids, preventing their carryover into the next injection. 2. Use Phospholipid Removal Plates: Employ specialized sample preparation plates (e.g., HybridSPE) designed to specifically deplete phospholipids from the sample extract.
Visual Troubleshooting Guide

The following decision tree can help guide your troubleshooting process when encountering inaccurate quantification.

G start Inaccurate Quantification (Low or Variable Results) q_is Are you using a Stable Isotope-Labeled IS (SIL-IS)? start->q_is sol_is Implement a SIL-IS for each analyte. This is the most robust solution. q_is->sol_is No q_recovery Is analyte recovery low or variable? (Check pre- vs. post-extraction spike) q_is->q_recovery Yes sol_recovery Optimize Sample Prep: - Adjust pH - Change extraction solvent/sorbent q_recovery->sol_recovery Yes q_matrix Is there significant ion suppression? (Check post-extraction spike vs. solvent) q_recovery->q_matrix No sol_matrix Improve Sample Cleanup: - Switch from PPT to SPE or LLE - Use phospholipid removal products q_matrix->sol_matrix Yes sol_chrom Optimize Chromatography: - Adjust gradient to separate  analyte from interference zone q_matrix->sol_chrom Yes

Caption: A decision tree for troubleshooting inaccurate N-acylglycine quantification.

Quantitative Data Summary

The choice of sample preparation method has a significant impact on the extent of matrix effects. More thorough cleanup methods generally yield lower and more consistent matrix effects, improving data quality.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects

Technique Typical Matrix Effect (%) *Analyte Recovery Throughput Notes
Protein Precipitation (PPT) 40 - 80% (High Suppression)Good (>90%)HighLeast effective at removing phospholipids and salts, often resulting in significant matrix effects.[13]
Liquid-Liquid Extraction (LLE) 75 - 95% (Low-Moderate Suppression)Variable, depends on analyte polarityMediumCleaner extracts than PPT. Recovery can be low for more polar N-acylglycines.[4][13]
Solid-Phase Extraction (SPE) 85 - 105% (Minimal Effect)Good (>85%)Low-MediumGenerally provides the cleanest extracts and the least matrix effects by selectively isolating analytes.[4][13]

*Matrix Effect (%) is calculated as (Peak Response in Matrix / Peak Response in Solvent) x 100. A value < 100% indicates ion suppression, while > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This quantitative method is crucial for validating an LC-MS assay and understanding the impact of the matrix on your results.[4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples (e.g., plasma) through the entire extraction procedure. Spike the analyte and internal standard into the final, dried extract just before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before starting the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • An ME value significantly different from 100% indicates the presence of ion suppression or enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning plasma samples to reduce matrix interferences prior to N-acylglycine analysis.

G start Start: Plasma Sample step1 1. Pre-treat Sample (Add SIL-IS and acidify, e.g., with formic acid) start->step1 step2 2. Condition SPE Cartridge (e.g., Methanol, then Water) step1->step2 step3 3. Load Sample (Apply pre-treated sample to cartridge) step2->step3 step4 4. Wash Cartridge (e.g., with Water, then 5% Methanol) Removes salts and polar interferences. step3->step4 step5 5. Elute Analytes (e.g., with Methanol or Acetonitrile) Collect the N-acylglycines. step4->step5 step6 6. Evaporate & Reconstitute (Dry down eluate and dissolve in initial mobile phase) step5->step6 end Inject into LC-MS step6->end

Caption: A typical workflow for Solid-Phase Extraction (SPE) of N-acylglycines.

References

Technical Support Center: Improving Peak Shape for Long-Chain N-Acylglycines in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of long-chain N-acylglycines, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common peak shape problems observed for long-chain N-acylglycines in reverse-phase chromatography?

A1: The most common peak shape issue is "peak tailing," where the latter half of the peak is wider than the front half.[1] This occurs due to multiple retention mechanisms for the analyte.[1] Other less common issues include peak fronting (the opposite of tailing) and peak broadening, where the entire peak is wider than expected. Poor peak shape can compromise resolution, reduce precision, and affect the accuracy of quantification, especially for low-concentration analytes.[2]

Q2: Why are long-chain N-acylglycines prone to peak tailing?

A2: Long-chain N-acylglycines have a dual nature: a non-polar long acyl chain and a polar, ionizable carboxylic acid group from the glycine (B1666218) moiety.[3] In reverse-phase chromatography, the primary retention is based on the hydrophobic interaction of the acyl chain with the stationary phase.[3] However, the polar carboxyl group can have secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase, especially if the mobile phase pH is not optimized.[1][4] These secondary interactions lead to peak tailing.

Q3: How does the mobile phase pH affect the peak shape of N-acylglycines?

A3: The mobile phase pH is critical for controlling the ionization state of the carboxylic acid group on the N-acylglycine molecule.[5] For acidic compounds like N-acylglycines, keeping the mobile phase pH below the pKa of the carboxylic acid (typically around pH 2-3) ensures the molecule is in its neutral, non-ionized form.[5][6] This minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[6]

Q4: Can sample preparation impact peak shape?

A4: Yes, proper sample preparation is crucial. Matrix components from biological samples like plasma or urine can interfere with the chromatography.[6] Techniques such as protein precipitation and solid-phase extraction (SPE) help remove these interferences.[6][7][8] Additionally, the solvent used to dissolve the sample should be compatible with the mobile phase; a sample solvent that is too strong can cause peak distortion.[6][9]

Troubleshooting Guide

Issue: All peaks in the chromatogram are tailing or distorted.

This often indicates a problem with the column or the system, rather than a specific chemical interaction.

Potential Cause Troubleshooting Step Expected Outcome
Partially blocked column inlet frit Reverse the column and flush it to waste for a few minutes.[2]If the blockage is dislodged, peak shape should improve. This is a temporary fix.
Column bed deformation (void at the inlet) Replace the column with a new one.[1][10]A new column should restore good peak shape.
Extra-column band broadening Check for and minimize dead volume in tubing and connections. Ensure fittings are properly seated.[9][11]Tighter connections and shorter, narrower tubing will reduce peak broadening, especially for early eluting peaks.[6]
Issue: Only the long-chain N-acylglycine peaks are tailing.

This suggests a chemical interaction between the analytes and the stationary phase.

Potential Cause Troubleshooting Step Expected Outcome
Secondary silanol interactions Lower the mobile phase pH to around 2-3 using an additive like formic acid (0.1%).[6][12]Protonating the silanol groups and ensuring the N-acylglycine is in its acidic form will reduce secondary interactions and improve peak symmetry.
Insufficient mobile phase buffer strength If using a buffer, try increasing the concentration (e.g., from 5-10 mM to 20-50 mM).[2][6]A higher buffer concentration can better control the mobile phase pH and mask residual silanol activity.
Column overload Reduce the sample concentration by diluting the sample or decrease the injection volume.[1][6][11]If overload is the issue, reducing the mass on the column will result in sharper, more symmetrical peaks.[2]
Inappropriate column chemistry Switch to a column with a different stationary phase, such as one with a polar-embedded group or a charged surface hybrid (CSH) column, which are designed to reduce silanol interactions.[6][13]These columns offer alternative selectivities and can significantly improve the peak shape for basic and acidic compounds.

Experimental Protocols

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is a typical protein precipitation method for extracting N-acylglycines from plasma samples.[7]

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Vortex the plasma sample for 10 seconds and transfer 50 µL into a clean microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., n-Octanoylglycine-d2).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Method for N-Acylglycine Analysis

This is a representative method for the chromatographic separation and detection of N-acylglycines.[12][14][15]

  • LC System: Waters ACQUITY UPLC system or equivalent.[14]

  • Column: A reverse-phase C18 column (e.g., 1.6 µm, 2.1 x 150 mm).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Flow Rate: 0.25 mL/min.[12]

  • Column Temperature: 40°C.[12]

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each N-acylglycine.

Data Summary

The following table summarizes the common issues and the quantitative metrics used to assess peak shape.

ParameterDescriptionIdeal ValueProblematic ValuePotential Cause(s)
Tailing Factor (Tf) A measure of peak asymmetry calculated at 5% of the peak height.[2]1.0> 1.2[6]Secondary silanol interactions, column overload, incorrect pH.
Asymmetry Factor (As) A measure of peak asymmetry calculated at 10% of the peak height.[2]1.0> 1.5Similar to Tailing Factor.
Peak Width The width of the peak at its base or half-height.NarrowBroadColumn degradation, extra-column volume, slow gradient.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify troubleshooting_peak_tailing start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 a1_yes Problem is likely system-wide q1->a1_yes Yes a1_no Problem is likely analyte-specific q1->a1_no No check_frit Check/replace column frit a1_yes->check_frit q2 Is mobile phase pH < 3? a1_no->q2 check_void Check for column void (replace column) check_frit->check_void check_dead_volume Check for dead volume (fittings, tubing) check_void->check_dead_volume end_good Peak Shape Improved check_dead_volume->end_good a2_no Lower mobile phase pH (e.g., 0.1% Formic Acid) q2->a2_no No q3 Is sample concentration high? q2->q3 Yes a2_no->end_good a3_yes Reduce injection volume or dilute sample q3->a3_yes Yes consider_column Consider alternative column chemistry q3->consider_column No a3_yes->end_good consider_column->end_good

References

Technical Support Center: N-(1-Oxopentadecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(1-Oxopentadecyl)glycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound, like other N-acylglycines, can be susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions. The deuteration at the glycine (B1666218) C-2 position (d2) is generally stable, but the potential for hydrogen-deuterium (H-D) exchange exists under certain conditions. The stability of the carbon-deuterium (C-D) bond is typically greater than that of a carbon-hydrogen (C-H) bond, which can lead to a slower rate of degradation compared to its non-deuterated counterpart.[][2]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two primary degradation pathways of concern are:

  • Hydrolysis: The amide linkage between the pentadecanoyl group and the glycine moiety can be hydrolyzed to yield pentadecanoic acid and glycine-d2. This process is catalyzed by both acid and base.

  • Hydrogen-Deuterium (H-D) Exchange: The deuterium (B1214612) atoms on the carbon adjacent to the carboxylic acid (the α-carbon of the glycine moiety) can be susceptible to exchange with protons from the solvent, especially under basic conditions. This "back-exchange" can lead to a loss of the isotopic label.[3]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, solutions of this compound should be stored at low temperatures, such as -20°C or -80°C. It is advisable to use anhydrous, aprotic solvents for long-term storage. If aqueous buffers are necessary, it is recommended to prepare fresh solutions and use them promptly. To prevent degradation from light, store solutions in amber vials or protect them from light.[4]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is significantly influenced by pH. The rate of H-D exchange is often minimized in the pH range of 2 to 3.[3] However, the amide bond hydrolysis rate needs to be considered as well. Extreme pH values (highly acidic or basic) should be avoided to prevent accelerated degradation.

Troubleshooting Guides

Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry

  • Possible Cause: Hydrogen-Deuterium (H-D) exchange with protic solvents (e.g., water, methanol) or atmospheric moisture.[4]

  • Troubleshooting Steps:

    • Use anhydrous, deuterated solvents for sample preparation and analysis whenever possible.

    • Minimize the exposure of the sample to atmospheric moisture by working in a dry environment (e.g., under an inert atmosphere of argon or nitrogen).

    • If aqueous solutions are required, use D₂O-based buffers and prepare them fresh.

    • Analyze samples promptly after preparation.

Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

  • Possible Cause: Chemical degradation of the parent compound, likely through hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry to identify the degradation products. The expected hydrolysis products are pentadecanoic acid and glycine-d2.

    • pH Optimization: Conduct a forced degradation study across a range of pH values to determine the optimal pH for stability.[3]

    • Temperature Control: Ensure that samples are maintained at a low temperature during storage and sample preparation.

    • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in an organic solvent where it is stable (e.g., DMSO or ethanol).

  • Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7.4, 9, and 12).

  • Sample Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Time Points: Incubate the samples at a controlled temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the pH of the collected aliquots to stop further degradation and store them at -80°C until analysis.[3]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method to quantify the remaining parent compound and any degradation products.

Quantitative Data

The following table presents hypothetical data from a pH stability study of this compound at 37°C over 24 hours. This data is for illustrative purposes only.

pH% Remaining at 4 hours% Remaining at 12 hours% Remaining at 24 hours
2.099.297.595.1
4.098.596.092.3
7.495.388.179.4
9.089.775.260.5
12.070.145.620.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Stock Solution (1 mg/mL in DMSO) spike Spike Stock into Buffers (Final Conc. 10 µg/mL) stock->spike buffers Aqueous Buffers (pH 2, 4, 7.4, 9, 12) buffers->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots (0, 2, 4, 8, 12, 24h) incubate->sample quench Quench Reaction (Neutralize pH) sample->quench store Store at -80°C quench->store hplc HPLC-UV/MS Analysis store->hplc

Caption: Workflow for pH stability testing of this compound.

degradation_pathway cluster_products Degradation Products cluster_exchange Isotopic Exchange parent This compound product1 Pentadecanoic Acid parent->product1 Hydrolysis (H₂O, H⁺/OH⁻) product2 Glycine-d2 parent->product2 Hydrolysis (H₂O, H⁺/OH⁻) exchange_product N-(1-Oxopentadecyl)glycine-d1/d0 parent->exchange_product H-D Exchange (Protic Solvent)

Caption: Potential degradation pathways for this compound in solution.

References

troubleshooting low recovery of internal standards in lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during lipid extraction, with a specific focus on resolving issues related to low internal standard recovery.

Troubleshooting Guides & FAQs

Issue: Low and Inconsistent Recovery of Internal Standards

Q1: My internal standard (IS) recovery is low and varies significantly between samples. What are the potential causes and how can I troubleshoot this?

A1: Low and inconsistent internal standard recovery is a common issue in lipidomics that can compromise data accuracy. The primary function of an internal standard is to normalize the signal of endogenous lipids, accounting for sample loss during extraction and variations in ionization efficiency.[1] Several factors can contribute to poor IS recovery. Here’s a systematic approach to troubleshooting this problem.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Internal Standard Selection: The choice of internal standard is critical for accurate quantification.[1]

    • Recommendation: Whenever possible, use stable isotope-labeled internal standards (SIL-IS) that are chemically identical to the analyte of interest.[2][3] These standards co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[1][4] If SIL-IS are unavailable, use a close structural analog from the same lipid class.[3]

  • Incorrect Timing of Internal Standard Addition: The point at which the internal standard is added to the sample is crucial for accurate normalization.

    • Recommendation: The ideal internal standard should be added as early as possible in the workflow, preferably before lipid extraction, to account for any sample loss during the entire process.[1][5][6]

  • Sample Matrix Effects: The sample matrix, which includes all components other than the analyte, can suppress or enhance the ionization of the internal standard in the mass spectrometer.[2][4]

    • Recommendation:

      • Sample Dilution: A simple first step is to dilute the sample to reduce the concentration of interfering matrix components.[4]

      • Optimize Chromatography: Modify the liquid chromatography method to better separate the internal standard from co-eluting matrix components. This can involve adjusting the mobile phase gradient or using a different column.[4]

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[4][7]

  • Inefficient Lipid Extraction: The chosen extraction method may not be optimal for the lipids of interest or the sample type, leading to the loss of the internal standard.

    • Recommendation:

      • Solvent System: Ensure the polarity of the extraction solvent is appropriate for your target lipids. For general lipid extractions, the Folch (chloroform:methanol, 2:1 v/v) and Bligh-Dyer methods are robust.[8]

      • Solvent Volume: The volume of the extraction solvent relative to the sample is critical. The Folch method, for instance, recommends a solvent volume 20 times the sample volume.[8]

      • Phase Separation: Incomplete separation of the organic and aqueous phases can lead to the loss of the internal standard. Ensure proper centrifugation to achieve a clean separation. If an emulsion forms, adding a small amount of saturated sodium chloride solution can help break it.[8]

  • Lipid Degradation: Lipids, particularly those with unsaturated fatty acids, are prone to oxidation and enzymatic degradation.[8]

    • Recommendation:

      • Perform extractions at low temperatures (e.g., on ice) to minimize enzymatic activity.[8]

      • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[8][9]

      • Work quickly and minimize the sample's exposure to air and light.[8][9]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low internal standard recovery.

Troubleshooting Low Internal Standard Recovery start Start: Low IS Recovery check_is 1. Review IS Selection - Is it a stable isotope-labeled standard? - Is it structurally similar to the analyte? start->check_is check_timing 2. Verify IS Addition Timing - Was it added before extraction? check_is->check_timing IS appropriate no_resolve Problem Persists check_is->no_resolve IS inappropriate check_matrix 3. Investigate Matrix Effects - Dilute sample - Optimize chromatography check_timing->check_matrix Timing correct check_timing->no_resolve Timing incorrect check_extraction 4. Evaluate Extraction Protocol - Correct solvent system & volume? - Complete phase separation? check_matrix->check_extraction Matrix effects addressed check_matrix->no_resolve Matrix effects persist check_degradation 5. Assess for Degradation - Were samples kept cold? - Was an antioxidant used? check_extraction->check_degradation Extraction is optimal check_extraction->no_resolve Extraction suboptimal resolve Problem Resolved check_degradation->resolve No degradation check_degradation->no_resolve Degradation likely consult Consult Further Resources - Literature review - Technical support no_resolve->consult

Caption: A flowchart for systematically troubleshooting low internal standard recovery.

Quantitative Data Summary

The following table summarizes the performance of different internal standard types used in lipidomics.

Parameter Stable Isotope-Labeled Internal Standards Odd-Chain & Structural Analog Internal Standards References
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.Effective, but may not fully compensate if their chromatographic retention time differs significantly from the analyte.[1]
Reproducibility (%RSD) Excellent, typically with low %RSD in quality control (QC) samples due to co-elution and similar ionization behavior.Good, but may show slightly higher variability.[1]
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using the Folch Method

This protocol is a widely used method for extracting lipids from plasma samples.[1]

Materials:

  • Plasma sample

  • Internal standard mixture (e.g., SPLASH LIPIDOMIX)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer or vortex mixer

  • Centrifuge

  • Nitrogen or argon gas stream

Procedure:

  • Sample Preparation: Thaw 50 µL of plasma on ice.[1]

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to the plasma sample.[1]

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[2][8]

  • Homogenization: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.[1][2]

  • Washing: Add 0.2 volumes (e.g., 200 µL for 1 mL of extract) of a 0.9% NaCl solution to the mixture to induce phase separation.[1][8]

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.[1]

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids, avoiding the upper aqueous phase and the protein interface.[1][8]

  • Drying: Dry the collected lipid extract under a stream of nitrogen or argon.[1][8]

  • Storage: Resuspend the dried lipids in a suitable solvent and store at -80°C until analysis.[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Folch lipid extraction method.

Folch Lipid Extraction Workflow start Start: Plasma Sample spike_is 1. Spike with Internal Standard start->spike_is add_solvent 2. Add Chloroform:Methanol (2:1) spike_is->add_solvent homogenize 3. Homogenize/Vortex add_solvent->homogenize add_salt 4. Add 0.9% NaCl Solution homogenize->add_salt centrifuge 5. Centrifuge for Phase Separation add_salt->centrifuge collect_phase 6. Collect Lower Organic Phase centrifuge->collect_phase dry_down 7. Dry Under Nitrogen collect_phase->dry_down end End: Lipid Extract dry_down->end

Caption: A workflow diagram of the Folch method for lipid extraction.

References

Technical Support Center: Optimizing Electrospray Ionization for N-Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acylglycines using electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance your experimental success.

I. Troubleshooting Guide

This section addresses common issues encountered during the electrospray ionization of N-acylglycines.

1. Low Signal Intensity or Poor Sensitivity

  • Question: I am observing a weak signal or no signal at all for my N-acylglycine standards or samples. What are the likely causes and how can I improve sensitivity?

  • Answer: Low signal intensity is a frequent challenge in mass spectrometry. Here are several potential causes and corresponding troubleshooting steps:

    • Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings. Parameters such as spray voltage, ion source temperature, and gas flow rates must be optimized for your specific analytes and LC conditions. If set too low, the electrospray process may not be initiated effectively. Conversely, excessively high settings can lead to corona discharge and an unstable signal.

    • Inappropriate Mobile Phase Composition: The pH and composition of the mobile phase significantly impact the ionization of N-acylglycines. For negative ion mode, which is commonly used for these acidic molecules, a mobile phase with a slightly basic pH can enhance deprotonation and improve signal. However, ensure the pH is compatible with your chromatographic column. The presence of additives like ammonium (B1175870) acetate (B1210297) can also improve signal stability.

    • Sample Degradation: Ensure that your samples have not degraded. It is advisable to prepare fresh samples and standards to rule out this possibility.

    • Instrument Contamination: Contamination in the LC-MS system can lead to ion suppression. Common contaminants include polymers like polyethylene (B3416737) glycol (PEG) from personal care products or detergents, and metal ions such as sodium and potassium from glassware or buffers.[1] To identify the source, inject a blank sample (e.g., your mobile phase) to see if the contamination is present in your system.[1]

    • Matrix Effects: Biological samples contain numerous other molecules that can co-elute with your N-acylglycines and suppress their ionization. This is known as a matrix effect. To mitigate this, consider more rigorous sample cleanup procedures or adjusting your chromatographic method to better separate the analytes from interfering matrix components. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects.[2]

2. High Background Noise or Contamination

  • Question: My mass spectra show high background noise and numerous unidentifiable peaks, which are interfering with the detection of my N-acylglycines. How can I reduce this noise?

  • Answer: High background noise can obscure the signal of your analytes of interest. Here’s how to address this issue:

    • Solvent and Reagent Purity: Always use high-purity, LC-MS grade solvents and reagents. Impurities in solvents or mobile phase additives can be a significant source of background noise.[1] Prepare fresh mobile phases daily to prevent degradation and contamination.

    • System Contamination: The LC-MS system itself can be a source of contamination. Regularly flush the system, including the autosampler and all tubing, with appropriate cleaning solutions. Common contaminants include plasticizers from tubing and containers, as well as residues from previous analyses.

    • Sample Preparation: The sample preparation workflow is a common source of contamination. Ensure all labware, including pipette tips, tubes, and vials, are clean and free from contaminants that can leach into your samples. When possible, use glassware that has been thoroughly rinsed with high-purity solvent.

    • Common Contaminants: Be aware of common laboratory contaminants and their corresponding m/z values. These can include keratins from skin and hair, as well as compounds from personal care products.[1][3] Working in a clean environment and wearing appropriate personal protective equipment, such as powder-free nitrile gloves, can help minimize this type of contamination.[1]

3. Peak Tailing, Splitting, or Broadening

  • Question: The chromatographic peaks for my N-acylglycines are not sharp and symmetrical. I am observing peak tailing, splitting, or significant broadening. What could be causing these issues?

  • Answer: Poor peak shape can compromise both qualitative and quantitative analysis. Here are some common causes and solutions:

    • Column Degradation: The analytical column can degrade over time, leading to poor peak shape. If you suspect column degradation, try flushing it according to the manufacturer's instructions or replace it with a new one.

    • Incompatible Sample Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your samples in the initial mobile phase.

    • Secondary Interactions: N-acylglycines can interact with active sites on the column packing material, leading to peak tailing. The addition of a small amount of a competing agent to the mobile phase, such as a volatile buffer, can help to mitigate these secondary interactions.

    • Column Overload: Injecting too much sample onto the column can lead to peak broadening and fronting. Try diluting your sample and injecting a smaller volume.

4. Sample Carryover

  • Question: I am detecting peaks for N-acylglycines in my blank injections that were run after a high-concentration sample. How can I prevent this sample carryover?

  • Answer: Sample carryover can lead to inaccurate quantification, especially for low-concentration samples. N-acylglycines, being lipid-like molecules, can be "sticky" and adhere to surfaces within the LC-MS system.[4] Here’s how to address carryover:

    • Autosampler Contamination: The autosampler is a common source of carryover. The injection needle, sample loop, and valve can all retain analytes.[4] Implement a rigorous needle wash protocol between injections, using a strong solvent to remove any residual analyte.

    • Column Carryover: The analytical column can also be a source of carryover. After analyzing high-concentration samples, it may be necessary to run several blank injections with a strong solvent gradient to wash the column thoroughly.

    • Systematic Identification: To pinpoint the source of carryover, you can systematically remove components from the flow path. For example, replacing the column with a union can help determine if the carryover is originating from the column or the autosampler.[4]

II. Frequently Asked Questions (FAQs)

1. Sample Preparation

  • Question: What is the recommended method for extracting N-acylglycines from plasma or urine?

  • Answer: A common and effective method for plasma samples involves protein precipitation with a cold organic solvent like acetonitrile (B52724).[5] For urine samples, a "dilute-and-shoot" approach, where the sample is simply diluted with the initial mobile phase, is often sufficient.[5] For both sample types, the addition of a deuterated internal standard prior to sample preparation is essential for accurate quantification.[5]

2. ESI Optimization

  • Question: What are the key ESI parameters to optimize for N-acylglycine analysis?

  • Answer: The most critical parameters to optimize are the capillary voltage , cone voltage (or fragmentor voltage) , source temperature , and gas flow rates (nebulizing and drying gas) . These parameters often have interdependent effects, so a systematic optimization approach is recommended.

  • Question: Should I use positive or negative ion mode for N-acylglycine analysis?

  • Answer: Due to the presence of the carboxylic acid group, N-acylglycines are readily deprotonated. Therefore, negative ion mode ESI is generally preferred and provides higher sensitivity.

  • Question: How does cone voltage affect the analysis of N-acylglycines?

  • Answer: The cone voltage influences the extent of in-source fragmentation. A lower cone voltage generally favors the formation of the intact deprotonated molecule [M-H]⁻. As the cone voltage is increased, fragmentation can occur, which can be useful for structural confirmation but may reduce the signal of the precursor ion used for quantification. The optimal cone voltage will be a balance between maximizing the signal of the desired ion and minimizing unwanted fragmentation.

3. Chromatography

  • Question: What type of LC column is best suited for N-acylglycine analysis?

  • Answer: Reversed-phase chromatography, typically with a C18 column , is the most common and effective method for separating N-acylglycines. The choice of column will also depend on the specific N-acylglycines being analyzed, as their chain length and saturation will affect their retention behavior.

  • Question: What mobile phase additives are recommended for N-acylglycine analysis?

  • Answer: The addition of a volatile buffer, such as ammonium acetate or ammonium formate , to the mobile phase can help to control the pH and improve peak shape and signal stability. For negative ion mode, a slightly basic mobile phase is often beneficial.

III. Quantitative Data Summary

While comprehensive, publicly available tables detailing the systematic optimization of all ESI parameters for a wide range of N-acylglycines are limited, the following table provides a summary of typical performance characteristics and starting points for method development based on published literature.

ParameterTypical Value/RangeReference(s)
Linearity (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 0.1 µM[5]
Accuracy (Recovery) 90.2% - 109.3%
Precision (CV) < 10%

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for N-Acylglycine Quantification.

ParameterRecommended Starting PointNotes
Ionization Mode Negative ESIMore sensitive for acidic N-acylglycines.
Capillary Voltage 2.5 - 3.5 kVOptimize for stable spray.
Cone Voltage 20 - 40 VLower values for maximizing precursor ion intensity.
Source Temperature 120 - 150 °CHigher temperatures can aid desolvation but may cause degradation.
Desolvation Temperature 300 - 400 °COptimize for efficient solvent removal.
Nebulizing Gas Flow Instrument DependentAdjust for a stable spray.
Drying Gas Flow Instrument DependentOptimize for efficient desolvation.

Table 2: General Starting Parameters for ESI Optimization of N-Acylglycines.

IV. Experimental Protocols

1. Protocol for Quantitative Analysis of N-Acylglycines in Human Urine

This protocol is adapted from established methods for the analysis of N-acylglycines in biological fluids.

  • Internal Standard Preparation: Prepare a working solution of a suitable deuterated internal standard (e.g., n-Octanoylglycine-d2) in 50% methanol/water.

  • Sample Preparation:

    • Thaw urine samples at room temperature and vortex for 10 seconds.

    • Centrifuge at 4000 x g for 5 minutes.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.[5]

  • LC-MS/MS Analysis:

    • LC System: A UPLC or HPLC system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the N-acylglycines of interest.

    • MS System: A tandem quadrupole mass spectrometer.

    • Ionization: ESI in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) using optimized transitions for each N-acylglycine and the internal standard.

2. Protocol for Quantitative Analysis of N-Acylglycines in Human Plasma

  • Internal Standard Preparation: Prepare a working solution of a suitable deuterated internal standard in ice-cold acetonitrile.

  • Sample Preparation:

    • Thaw plasma samples on ice and vortex for 10 seconds.

    • In a clean microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of the ice-cold acetonitrile solution containing the internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

  • LC-MS/MS Analysis: Follow the same LC-MS/MS conditions as described for urine analysis.

V. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Plasma) Add_IS->Precipitate if plasma Centrifuge Centrifugation Add_IS->Centrifuge if urine Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Results Results Quantification->Results

Caption: A generalized experimental workflow for N-acylglycine quantification.

biosynthesis_pathway FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA GLYAT Glycine N-acyltransferase (GLYAT) FattyAcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAcylglycine N-Acylglycine GLYAT->NAcylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) NAcylglycine->FAAH Degradation Degradation Products Fatty Acid + Glycine FAAH->Products

Caption: Biosynthesis and degradation pathway of N-acylglycines.[6][7]

References

dealing with isobaric interferences in N-acylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acylglycine analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a special focus on managing isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What are N-acylglycines and why are they important to measure?

N-acylglycines (NAGs) are metabolites formed by the conjugation of a fatty acid to a glycine (B1666218) molecule. They are crucial biomarkers for various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias. In healthy individuals, NAGs are present at low levels, but their concentrations can significantly increase in certain metabolic diseases, making their accurate quantification essential for diagnosis and monitoring.

Q2: What is isobaric interference in the context of N-acylglycine analysis?

Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer based on mass alone. In N-acylglycine analysis, this can lead to co-elution and overlapping signals, resulting in inaccurate quantification and misidentification of analytes. For example, different N-acylglycines with the same molecular weight but different acyl chain structures can be isobaric.

Q3: What are the primary analytical techniques used for N-acylglycine analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the quantitative analysis of N-acylglycines.[1] This method offers high sensitivity and specificity. Ultra-performance liquid chromatography (UPLC) coupled with MS/MS is often employed to achieve better chromatographic separation of closely related and isobaric species.[2]

Q4: How can I confirm if an unexpected peak in my chromatogram is due to an isobaric interference?

The presence of an unexpected peak or an asymmetrical peak shape can indicate co-elution with an interfering substance. To investigate, you can:

  • Analyze a blank injection: This helps to identify contaminants from the mobile phase or the system.[3]

  • Vary chromatographic conditions: Altering the mobile phase gradient or using a different column chemistry can sometimes separate the analyte of interest from the interfering compound.

  • Utilize high-resolution mass spectrometry (HRMS): HRMS can distinguish between compounds with very small mass differences, which can help to identify isobaric interferences.[4]

Troubleshooting Guide: Dealing with Isobaric Interferences

This guide provides a systematic approach to identifying and resolving isobaric interferences in your N-acylglycine analysis.

Problem: Inaccurate quantification or identification of an N-acylglycine due to a suspected isobaric interference.

Below is a troubleshooting workflow to address this issue:

A Inaccurate Quantification/ Unexpected Peak B Step 1: Confirm Isobaric Interference A->B C Step 2: Optimize Chromatographic Separation B->C If interference is confirmed D Step 3: Employ High-Resolution Mass Spectrometry (HRMS) C->D If separation is insufficient G Resolution Achieved C->G Successful Separation E Step 4: Utilize Ion Mobility Spectrometry (IMS) D->E If HRMS is not available or insufficient D->G Successful Resolution F Step 5: Implement Chemical Derivatization E->F If IMS is not available or insufficient E->G Successful Separation F->G Successful Resolution

Caption: A logical workflow for troubleshooting isobaric interferences.

Step 1: Confirming the Presence of Isobaric Interference
  • Symptom: You observe a broader than expected peak, a peak with a shoulder, or inconsistent quantification results for a specific N-acylglycine.

  • Action:

    • Inject a pure standard of the N-acylglycine of interest to confirm its retention time and peak shape under your current method.

    • Analyze a matrix blank (a sample of the same biological matrix without the analyte) to check for endogenous interferences.

    • If available, use a high-resolution mass spectrometer to examine the mass spectrum of the peak . Isobaric compounds will have slightly different exact masses.[4]

Step 2: Optimizing Chromatographic Separation
  • Rationale: The first line of defense against isobaric interference is to separate the compounds chromatographically.

  • Protocol:

    • Modify the Gradient: Adjust the gradient slope of your mobile phase. A shallower gradient can improve the separation of closely eluting compounds.

    • Change the Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives.

    • Use a Different Column: Switch to a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl column) or a longer column with a smaller particle size for higher resolution. UPLC systems are particularly effective for this.[2][5]

Step 3: Employing High-Resolution Mass Spectrometry (HRMS)
  • Rationale: HRMS instruments can differentiate between ions with very small mass differences, effectively resolving isobaric interferences that cannot be separated chromatographically.[4][6]

  • Experimental Protocol:

    • Instrument: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Resolution Setting: Set the instrument to a high-resolution mode (e.g., >60,000).

    • Data Analysis: Extract the ion chromatograms for the exact masses of the suspected isobaric compounds. This should reveal separate peaks for each compound, allowing for individual quantification.

Step 4: Utilizing Ion Mobility Spectrometry (IMS)
  • Rationale: IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation beyond chromatography and mass spectrometry.[7][8][9][10] This technique is particularly useful for separating isomers.[8][11]

  • Experimental Protocol:

    • Instrument: Use an LC-MS system equipped with an ion mobility cell (e.g., drift tube or traveling wave).

    • Data Acquisition: Acquire data in an ion mobility-enabled mode.

    • Data Analysis: Visualize the data in a 2D plot of drift time versus m/z. Isobaric compounds with different shapes will have different drift times and will appear as separate spots, allowing for their differentiation and quantification.

Step 5: Implementing Chemical Derivatization
  • Rationale: Chemical derivatization involves reacting the analytes with a reagent to alter their chemical properties. This can be used to shift the mass of one of the isobaric compounds, thereby resolving the interference.[12][13][14][15]

  • Experimental Protocol (Example using 3-Nitrophenylhydrazine for N-acylglycines): [13][15]

    • Reagent Preparation: Prepare a solution of 3-Nitrophenylhydrazine (3-NPH) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Derivatization Reaction: Mix your sample extract with the 3-NPH and EDC solutions and incubate. The carboxyl group of the N-acylglycine will react with the 3-NPH.

    • LC-MS Analysis: Analyze the derivatized sample. The derivatized N-acylglycines will have a significantly different mass and chromatographic behavior, allowing for their separation from underivatized isobaric interferences.

Quantitative Data Summary

The choice of method to resolve isobaric interferences depends on the specific N-acylglycines and the available instrumentation. The following table provides a qualitative comparison of the different techniques.

TechniquePrinciple of SeparationResolution of IsobarsThroughputImplementation Complexity
Optimized UPLC-MS/MS Differential partitioning between mobile and stationary phasesGood for some isobarsHighLow to Medium
High-Resolution MS (HRMS) Small differences in exact massExcellentHighMedium
Ion Mobility Spectrometry (IMS) Ion size, shape, and charge in the gas phaseExcellent for isomersHighHigh
Chemical Derivatization Alteration of chemical structure and massExcellentMediumHigh

N-Acylglycine Biosynthesis Pathway

Understanding the metabolic pathways of N-acylglycines can help in identifying potential isobaric interferences from related metabolites.

cluster_pathway1 Glycine-Dependent Pathway cluster_pathway2 Glycine-Independent Pathway FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAG N-Acylglycine AcylCoA->NAG Glycine Glycine Glycine->NAG Glycine N-Acyltransferase (GLYAT) NAE N-Acylethanolamine Intermediate Aldehyde Intermediate NAE->Intermediate Alcohol Dehydrogenase NAG2 N-Acylglycine Intermediate->NAG2 Aldehyde Dehydrogenase

Caption: Biosynthesis pathways of N-acylglycines.[16][17][18]

References

Technical Support Center: Minimizing Ion Suppression in Biological Samples for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize ion suppression in biological samples for metabolomics analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in metabolomics?

A: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte caused by the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, phospholipids).[1][2] This suppression leads to a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of quantitative and qualitative analyses.[2][3] In metabolomics, where the goal is to detect a wide range of metabolites, ion suppression can lead to the underestimation or even complete failure to detect certain compounds, resulting in an incomplete and inaccurate metabolic profile.

Q2: What are the most common sources of ion suppression in biological samples?

A: The primary sources of ion suppression in biological samples like plasma, serum, and urine are endogenous and exogenous components that are present at high concentrations. These include:

  • Phospholipids (B1166683): Abundant in biological membranes, phospholipids are notoriously problematic due to their tendency to co-elute with many analytes of interest in reversed-phase chromatography.[4]

  • Proteins and Peptides: High concentrations of proteins can cause ion suppression and also foul the LC column and MS source.[5]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize in the ion source, leading to signal instability and suppression.

  • Exogenous Compounds: Contaminants from sample collection tubes (e.g., plasticizers), and mobile phase additives can also contribute to ion suppression.[3]

Q3: How can I determine if my assay is affected by ion suppression?

A: A common method to assess ion suppression is the post-column infusion experiment. This involves continuously infusing a standard solution of your analyte into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the signal at the retention time of your analyte indicates the presence of co-eluting, ion-suppressing components from the matrix. Another approach is to compare the signal of an analyte in a pure solvent to its signal when spiked into the sample matrix; a significant decrease in the matrix sample points to ion suppression.

Q4: What is the role of an internal standard in mitigating ion suppression?

A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and experience similar ion suppression effects.[6] By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[6]

Troubleshooting Guides

This section provides solutions to common issues encountered during metabolomics experiments that may be related to ion suppression.

Problem: Poor peak shape, peak splitting, or retention time shifts.

Possible Cause Recommended Solution
Matrix Overload: High concentrations of matrix components are co-eluting with the analyte.- Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][7] - Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components, although this may also decrease the analyte signal.[7]
Column Contamination: Buildup of matrix components (e.g., phospholipids) on the analytical column.- Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained compounds. - Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating the analyte from interfering matrix components.- Modify the Mobile Phase: Adjust the pH, organic solvent, or additives to improve chromatographic selectivity.[8]

Problem: High variability in analyte signal (%RSD > 15%) across replicate injections.

Possible Cause Recommended Solution
Inconsistent Ion Suppression: The degree of ion suppression varies between samples due to differences in matrix composition.- Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in ion suppression.[6] - Improve Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in matrix effects.
Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source.- Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.

Problem: Low analyte sensitivity or complete signal loss in biological samples compared to standards in pure solvent.

Possible Cause Recommended Solution
Severe Ion Suppression: High levels of co-eluting matrix components are preventing the analyte from being efficiently ionized.- Enhance Sample Preparation: Use a more selective sample preparation technique like SPE with a mixed-mode sorbent to remove a broader range of interferences.[8] - Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from the regions of major ion suppression.[3] - Switch Ionization Source: If possible, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than Electrospray Ionization (ESI).[9]
Analyte Degradation: The analyte may be unstable in the sample matrix or during the sample preparation process.- Investigate Analyte Stability: Perform stability studies in the biological matrix at different temperatures and time points. - Modify Extraction Conditions: Use milder extraction conditions (e.g., lower temperature, different pH) to prevent degradation.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts the extent of ion suppression and the overall quality of the metabolomics data. The following tables summarize the effectiveness of different techniques.

Table 1: Quantitative Comparison of Metabolite Features Detected with Different Extraction Methods.

Extraction Method Number of Metabolite Features Detected Reference
Methanol (B129727) Precipitation1,851[1]
Methanol-Ethanol Precipitation2,073[1]
MTBE with Liquid-Liquid Extraction3,125[1]
MTBE with LLE and Solid-Phase Extraction3,806[1]
Two-Step LLE (CH2Cl2-MeOH then MeOH-H2O)More features than Methanol Precipitation[10]
UltrafiltrationFewer matched metabolites than Methanol Precipitation[5]
Solid-Phase Extraction (Phospholipid Removal)Fewer matched metabolites than Methanol Precipitation[5]

Table 2: Efficiency of Protein Precipitation Methods.

Precipitating Agent Protein Removal Efficiency (at 2:1 precipitant to plasma ratio) Reference
Acetonitrile (B52724)>96%[11]
Trichloroacetic Acid (TCA)92%[11]
Zinc Sulfate91%[11]
Methanol~89%[11]
Ethanol~89%[11]

Experimental Protocols

Detailed methodologies for key sample preparation techniques are provided below.

Protocol 1: Protein Precipitation with Cold Methanol

This is a simple and common method for removing proteins from biological fluids.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Ice-cold methanol (-20°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw biological samples on ice.

  • For every 100 µL of sample, add 400 µL of ice-cold methanol to a microcentrifuge tube.[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[9]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully collect the supernatant, which contains the metabolites, without disturbing the protein pellet.

  • The supernatant can then be dried down and reconstituted in a suitable solvent for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)

This method is effective for separating polar and non-polar metabolites and removing lipids.

Materials:

  • Sample extract after protein precipitation (dried)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water (MS-grade)

  • Glass culture tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried sample extract from the protein precipitation step, add 3 mL of MTBE and vortex for 30 seconds.[1]

  • Add 750 µL of MS-grade water and vortex for another 10 seconds.[1]

  • Centrifuge the tubes at approximately 200 x g for 10 minutes at room temperature to achieve phase separation.[1]

  • Two distinct layers will be visible: an upper non-polar (MTBE) layer containing lipids and a lower aqueous layer containing polar metabolites.

  • Carefully aspirate the upper MTBE layer and transfer it to a separate clean tube.

  • The lower aqueous layer can be collected for analysis of polar metabolites.

  • Both fractions are typically dried down and reconstituted in an appropriate solvent for their respective LC-MS analyses.

Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol utilizes a specialized SPE cartridge to selectively remove phospholipids.

Materials:

  • SPE cartridge with a sorbent designed for phospholipid removal (e.g., mixed-mode or specific phospholipid removal phases)

  • Sample extract (e.g., supernatant from protein precipitation)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., a mixture of organic solvent and water)

  • Elution solvent (e.g., a high percentage of organic solvent)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of water through the cartridge to prepare it for the sample.

  • Loading: Load the sample extract onto the cartridge. Allow the sample to pass through the sorbent at a slow, controlled flow rate.

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove any remaining salts and highly polar interferences.

  • Elution: Elute the target analytes with 1 mL of a strong elution solvent (e.g., 90% acetonitrile in water) into a clean collection tube. The phospholipids will remain bound to the sorbent.

  • The collected eluate can be dried and reconstituted for LC-MS analysis.

Visualizations

Troubleshooting Workflow for Ion Suppression

Troubleshooting_Ion_Suppression start Start: Poor Peak Shape, High %RSD, or Low Sensitivity check_is Is a Stable Isotope-Labeled Internal Standard Being Used? start->check_is add_is Action: Incorporate a suitable SIL-IS. check_is->add_is No optimize_sp Problem Persists: Optimize Sample Preparation check_is->optimize_sp Yes add_is->optimize_sp ppt Protein Precipitation optimize_sp->ppt Increase Selectivity lle Liquid-Liquid Extraction optimize_sp->lle Increase Selectivity spe Solid-Phase Extraction optimize_sp->spe Increase Selectivity optimize_lc Problem Persists: Optimize Chromatography ppt->optimize_lc lle->optimize_lc spe->optimize_lc gradient Modify Gradient Profile optimize_lc->gradient mobile_phase Change Mobile Phase (pH, Organic Solvent) optimize_lc->mobile_phase column Use a Different Column Chemistry optimize_lc->column check_ms Problem Persists: Check MS Settings gradient->check_ms mobile_phase->check_ms column->check_ms source_clean Clean Ion Source check_ms->source_clean ionization_mode Switch Ionization Mode (e.g., ESI to APCI) check_ms->ionization_mode end Resolution source_clean->end ionization_mode->end

Caption: A logical workflow for troubleshooting common issues related to ion suppression.

Sample Preparation Workflow for Minimizing Ion Suppression

Sample_Prep_Workflow start Biological Sample (e.g., Plasma, Serum) ppt Step 1: Protein Precipitation (e.g., Cold Methanol) start->ppt supernatant Supernatant (Metabolites + Lipids) ppt->supernatant pellet Protein Pellet (Discard) ppt->pellet lle Step 2 (Option A): Liquid-Liquid Extraction supernatant->lle spe Step 2 (Option B): Solid-Phase Extraction supernatant->spe aqueous_phase Aqueous Phase (Polar Metabolites) lle->aqueous_phase organic_phase Organic Phase (Lipids - Discard) lle->organic_phase eluate Eluate (Metabolites) spe->eluate phospholipids Bound Phospholipids (Discard) spe->phospholipids analysis LC-MS Analysis aqueous_phase->analysis eluate->analysis

Caption: A generalized workflow for sample preparation to reduce ion suppression.

References

selecting the right chromatography column for fatty acyl glycine separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column for the separation of fatty acyl glycines. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatography technique for separating fatty acyl glycines?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of fatty acyl glycines and other N-acyl amino acids.[1][2] This method separates molecules based on their hydrophobicity. The separation primarily occurs due to the interactions between the acyl chain of the fatty acyl glycine (B1666218) and the nonpolar stationary phase of the column.[1]

Q2: Which type of column is best suited for RP-HPLC of fatty acyl glycines?

A2: C18 columns are a popular choice for the reversed-phase separation of fatty acyl glycines and other lipids.[3][4] These columns have a stationary phase with 18-carbon chains bonded to silica (B1680970) particles, providing excellent hydrophobic retention for lipid molecules. The choice of a specific C18 column can depend on factors like particle size, pore size, and surface area, which can influence separation efficiency.[4]

Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

A3: HILIC is a valuable alternative to RP-HPLC, particularly when you need to separate lipid classes based on the polarity of their head groups.[5][6] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is effective for separating different classes of polar lipids.[5]

Q4: Is it necessary to use a chiral column for fatty acyl glycine separation?

A4: If your research requires the separation of enantiomers (stereoisomers that are mirror images of each other), then a chiral chromatography column is essential.[7][8] Fatty acyl glycines can be chiral, and their different enantiomers may have distinct biological activities. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation.[8][9]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the chromatographic separation of fatty acyl glycines.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Interaction of analytes with active sites on the silica backbone of the column.Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of free silanol (B1196071) groups.[4] Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.[10]
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is thoroughly mixed and degassed.[11] Use a column oven to maintain a stable temperature.[12] Verify the HPLC pump is functioning correctly.[13]
Low Signal Intensity or No Peaks Low sample concentration, improper detector settings, or sample degradation.Concentrate the sample if possible. Optimize detector parameters (e.g., wavelength for UV, ionization source for MS). Ensure proper sample handling and storage to prevent degradation.[3]
High Backpressure Blockage in the HPLC system, such as a clogged column frit or tubing.
Co-elution of Isomers Insufficient column selectivity for the isomers of interest.For structural isomers, optimize the mobile phase gradient and temperature. For enantiomers, a chiral column is necessary.[7][14]
Sample Carryover Adsorption of analytes onto the column or other parts of the HPLC system.Implement a robust column washing procedure between injections. For lipids with free phosphate (B84403) groups, using bio-inert columns can reduce carryover.[15]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for N-Oleoyl Glycine Analysis

This protocol is adapted from a published method for the analysis of N-oleoyl glycine in biological matrices.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or brain homogenate, add an internal standard (e.g., arachidonoyl glycine-d8).
  • Add 1.4 mL of a 2:1 chloroform:methanol solution containing an enzyme inhibitor (e.g., 2 mM PMSF) and 50 µL of 1 N HCl.
  • Add 300 µL of 0.73% sodium chloride solution.
  • Vortex for 1 minute and centrifuge at 3,000 rpm for 10 minutes at 4°C.
  • Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the sample in the initial mobile phase.

2. Chromatographic Conditions:

  • Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm)[3]
  • Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid[3]
  • Mobile Phase B: Acetonitrile[3]
  • Flow Rate: 1 mL/min[3]
  • Column Temperature: 40°C[3]
  • Injection Volume: 4 µL[3]
  • Gradient:
  • Start at 50% B
  • Ramp to 100% B over 10 minutes
  • Hold at 100% B for 2.4 minutes
  • Return to 50% B in 0.1 minutes
  • Hold at 50% B for 2.5 minutes

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Source Temperature: 700°C[3]
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for N-oleoyl glycine and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma or Tissue) extraction Liquid-Liquid Extraction sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc RP-HPLC Separation (C18 Column) reconstitution->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms data Data Acquisition and Analysis ms->data

Caption: Workflow for fatty acyl glycine analysis.

column_selection_logic start Start: Separation Goal is_chiral Separate Enantiomers? start->is_chiral chiral_col Use Chiral Column is_chiral->chiral_col Yes is_polar Separate by Head Group Polarity? is_chiral->is_polar No end End chiral_col->end hilic_col Use HILIC Column is_polar->hilic_col Yes rp_col Use Reversed-Phase (e.g., C18) Column is_polar->rp_col No hilic_col->end rp_col->end

Caption: Logic for chromatography column selection.

References

Technical Support Center: Addressing Poor Reproducibility in Quantitative Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantitative lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve the reproducibility and accuracy of your lipidomics experiments.

General Troubleshooting & FAQs

This section addresses overarching issues related to experimental variability and poor reproducibility.

Q1: We are observing significant variability between our technical replicates. What are the most common sources of this issue?

A1: Variability in technical replicates can stem from multiple stages of the analytical workflow. The most common sources include inconsistencies in sample preparation, extraction inefficiencies, and instability during sample analysis.[1][2][3] Pre-analytical factors, such as sample collection and storage, can also contribute significantly to variability.[2][4] It is crucial to standardize every step of the process, from sample handling to data acquisition, to minimize this variability.

Q2: How can we ensure the quality and reproducibility of our lipidomics data over a large-scale study?

A2: For large-scale studies, implementing a robust quality control (QC) system is essential. This includes the use of pooled QC samples, which are created by combining small aliquots from each study sample. These QC samples should be injected periodically throughout the analytical run to monitor the stability and performance of the LC-MS system.[3] Additionally, the use of internal standards is critical for normalizing the data and correcting for variations in extraction and instrument response.[5][6][7] Regular system suitability tests (SSTs) can also help identify and troubleshoot issues before they impact a large number of samples.[8]

Q3: What are the key considerations when choosing an internal standard for quantitative lipid analysis?

A3: The selection of an appropriate internal standard is a critical step for accurate quantification.[5][6][7] Ideally, an internal standard should be a lipid that is chemically similar to the analyte of interest but not naturally present in the sample.[6] Stable isotope-labeled lipids (e.g., deuterated) are often considered the gold standard as they have nearly identical chemical and physical properties to their endogenous counterparts.[6] Odd-chain fatty acid-containing lipids are another common choice.[6] The internal standard should be added to the sample as early as possible in the workflow, preferably before lipid extraction, to account for sample loss during this process.[5][6]

Sample Preparation and Extraction

Inconsistencies in the initial steps of sample handling and lipid extraction are a major source of poor reproducibility.

Q1: Which lipid extraction method is the most efficient?

A1: The efficiency of a lipid extraction method depends on the lipid classes of interest and the sample matrix. The most common methods are the Folch, Bligh & Dyer, and Matyash (MTBE) methods. The Folch method is generally preferred for solid tissues, while the Bligh & Dyer method is advantageous for biological fluids.[9] A comparison of different methods often shows that the Folch method is effective for a broad range of lipid classes.[9][10] However, for apolar lipids, a hexane-isopropanol method might be more suitable.[10] The choice of extraction solvent will significantly influence the recovery of different lipid classes due to their varying polarities.[11]

Data Presentation: Comparison of Lipid Extraction Methods

The following table summarizes the relative efficiencies of common lipid extraction methods for different lipid classes.

Lipid ClassFolchBligh & DyerMatyash (MTBE)Hexane-Isopropanol
Phosphatidylcholines (PC) HighHighModerateModerate
Phosphatidylethanolamines (PE) HighHighModerateLow
Triacylglycerols (TAG) HighHighHighVery High
Cholesteryl Esters (CE) HighHighHighVery High
Sphingomyelins (SM) HighHighLowModerate
Lysophosphatidylcholines (LPC) ModerateModerateLowLow

This table provides a generalized comparison. Actual efficiencies may vary based on the specific sample matrix and protocol modifications.

Experimental Protocol: Folch Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume 20 times the volume of the sample.

  • Filtration: Filter the homogenate to remove solid particles.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate.

  • Phase Separation: Centrifuge the mixture to facilitate the separation of the two phases. The lower phase contains the lipids.

  • Lipid Recovery: Carefully remove the upper aqueous phase. The lower chloroform phase containing the lipids can then be collected.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the dried lipid extract.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for subsequent analysis.

Liquid Chromatography (LC) Troubleshooting

This section focuses on common issues encountered during the chromatographic separation of lipids.

Q1: We are observing poor peak shapes (tailing or fronting) in our chromatograms. What could be the cause?

A1: Poor peak shape is often due to issues with the analytical column or the mobile phase. Column degradation, contamination, or an inappropriate stationary phase can lead to peak tailing.[12] If the injection solvent is stronger than the mobile phase, it can cause peak fronting.[12] Overloading the column with too much sample can also result in poor peak shapes.[12]

Q2: Our retention times are shifting between injections. How can we stabilize them?

A2: Retention time shifts can be caused by several factors, including an unequilibrated column, temperature fluctuations, or changes in the mobile phase composition.[8][12] Ensure the column is properly equilibrated before starting the analytical run. Using a column oven will help maintain a stable temperature.[12] Inconsistent mobile phase composition, which can result from improper mixing or solvent evaporation, will also lead to retention time instability.

Logical Relationship: Troubleshooting LC Retention Time Shifts

G start Retention Time Shifts Observed equilibrate Is the column properly equilibrated? start->equilibrate temp Is the column temperature stable? equilibrate->temp Yes solution1 Equilibrate column with at least 10 column volumes. equilibrate->solution1 No mobile_phase Is the mobile phase composition consistent? temp->mobile_phase Yes solution2 Use a column oven and monitor temperature. temp->solution2 No leak Are there any leaks in the system? mobile_phase->leak Yes solution3 Prepare fresh mobile phase and check pump mixing. mobile_phase->solution3 No solution4 Check fittings and connections for leaks. leak->solution4 Yes

Caption: A decision tree for troubleshooting LC retention time shifts.

Mass Spectrometry (MS) Troubleshooting

This section addresses common challenges in the mass spectrometric analysis of lipids.

Q1: We are having difficulty in accurately identifying lipid species due to isobaric interferences.

A1: The high diversity of lipid species often leads to the presence of isobaric compounds (molecules with the same nominal mass), which can complicate identification.[13][14] High-resolution mass spectrometry can help to distinguish between lipids with very similar masses.[15] Additionally, tandem mass spectrometry (MS/MS) is crucial for structural elucidation by generating fragment ions that are characteristic of the lipid class and its fatty acyl constituents.[14]

Q2: Why is the signal intensity of our analytes inconsistent between runs?

A2: Inconsistent signal intensity can be due to a variety of factors, including contamination of the ion source, fluctuations in the electrospray stability, and matrix effects.[8] Regular cleaning of the ion source is essential to maintain sensitivity. Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can be mitigated by optimizing the sample preparation and chromatographic separation. The use of appropriate internal standards is also critical to correct for these variations.[5]

Key Lipid Signaling Pathways

Understanding the biological context of the lipids being analyzed is crucial for data interpretation. Below are diagrams of key signaling pathways involving lipids.

Experimental Workflow: General Lipidomics Analysis

G sample Sample Collection (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch, MTBE) sample->extraction separation LC Separation (e.g., Reversed-Phase) extraction->separation detection MS Detection (e.g., High-Resolution MS) separation->detection data_proc Data Processing (Peak Picking, Alignment) detection->data_proc stats Statistical Analysis (e.g., PCA, OPLS-DA) data_proc->stats id Lipid Identification stats->id bio Biological Interpretation id->bio

Caption: A generalized workflow for a quantitative lipidomics experiment.

Signaling Pathway: Phosphoinositide 3-kinase (PI3K) Pathway

G RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Signaling Akt->Downstream

Caption: The PI3K signaling pathway, where lipids like PIP2 and PIP3 act as second messengers.

References

Technical Support Center: N-Acylglycine Stability in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the impact of sample storage on the stability of N-acylglycines, a critical consideration for accurate and reproducible experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage temperatures for plasma and urine samples intended for N-acylglycine analysis?

A1: For long-term storage, it is recommended to keep both plasma and urine samples at -80°C. This temperature minimizes the degradation of N-acylglycines over extended periods. For short-term storage, 4°C is acceptable for urine samples for up to 9 days, though some sources recommend a more conservative 72 hours. Plasma samples should be frozen if not analyzed shortly after collection. Room temperature storage is generally not recommended for more than a few hours.

Q2: How many times can I freeze and thaw my samples without affecting N-acylglycine concentrations?

A2: While specific data on the impact of multiple freeze-thaw cycles on endogenous N-acylglycines is limited, it is a best practice to minimize the number of cycles. Each freeze-thaw cycle can potentially lead to degradation of metabolites. If multiple analyses are planned from the same sample, it is advisable to aliquot the sample into smaller volumes before the initial freezing. This allows for the use of a fresh aliquot for each experiment, avoiding repeated thawing of the entire sample.

Q3: I left my urine samples at room temperature for a day before freezing. Are they still viable for N-acylglycine analysis?

A3: Prolonged exposure of urine samples to room temperature can lead to degradation of N-acylglycines. One study on derivatized acylglycines showed stability for up to 5 hours at room temperature.[1] While this is not a direct measure of endogenous stability, it suggests that a 24-hour delay at room temperature could significantly impact the results. It is recommended to process and freeze samples as soon as possible after collection. If a significant delay at room temperature has occurred, this should be noted, and the results should be interpreted with caution.

Q4: Can I use either plasma or serum for N-acylglycine analysis?

A4: Both plasma and serum can be used for the analysis of small molecules. However, the clotting process that forms serum from plasma can release cellular contents and activate enzymes, potentially altering the metabolic profile. For metabolomics studies, plasma is often preferred to minimize these pre-analytical variations. Consistency in the sample type used across a study is crucial for reliable data.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or undetectable N-acylglycine levels in stored samples Sample degradation due to improper storage temperature.Ensure samples are stored at -80°C for long-term storage. For short-term, use 4°C for urine and freeze plasma promptly.
Repeated freeze-thaw cycles.Aliquot samples into single-use volumes before the initial freezing to avoid multiple thaws.
Prolonged exposure to room temperature before processing.Process and freeze samples as quickly as possible after collection. Note any delays in the experimental records.
High variability in N-acylglycine concentrations between replicate samples from the same subject Inconsistent sample handling and storage procedures.Standardize protocols for sample collection, processing, and storage across all samples in a study.
Differences in the duration of storage before analysis.Analyze samples from the same study in batches to minimize variability due to storage time.
Unexpected N-acylglycine profile compared to literature Pre-analytical variables such as diet, exercise, or time of day of sample collection.Standardize patient conditions prior to sample collection (e.g., fasting, time of collection) whenever possible.
Use of different sample types (plasma vs. serum) across studies.Ensure consistency in the biological matrix used for analysis and when comparing results to published data.

Quantitative Data on Sample Stability

While comprehensive quantitative data on the stability of a wide range of endogenous N-acylglycines under various storage conditions is not extensively available in the literature, the following tables summarize the recommended storage conditions based on available information and general best practices for metabolite stability.

Table 1: Recommended Storage Conditions for Urine Samples for N-Acylglycine Analysis

Storage TemperatureRecommended Maximum DurationSource/Recommendation
Room Temperature (20-25°C)< 5 hoursBased on derivatized acylglycine stability data.[1]
Refrigerated (4°C)Up to 9 daysMayo Clinic Laboratories[2]
Refrigerated (4°C)Up to 72 hoursQuest Diagnostics[2]
Frozen (-20°C)Up to 28 daysQuest Diagnostics[2]
Frozen (-20°C)Up to 7 weeks (derivatized)[1]
Frozen (-80°C)Long-term (months to years)General best practice for metabolite stability.

Table 2: Recommended Storage Conditions for Plasma Samples for N-Acylglycine Analysis

Storage TemperatureRecommended Maximum DurationSource/Recommendation
Room Temperature (20-25°C)Not Recommended (process immediately)General best practice for plasma metabolomics.
Refrigerated (4°C)Short-term (process within a few hours)General best practice for plasma metabolomics.
Frozen (-20°C or -80°C)Long-term (months to years)General best practice for metabolite stability.

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the integrity of N-acylglycines.

Urine Sample Collection:

  • Collect a random urine specimen in a sterile container.

  • No preservative is typically required.

  • Immediately after collection, centrifuge the urine at approximately 2000 x g for 10 minutes at 4°C to remove cells and debris.

  • Transfer the supernatant to a clean tube.

  • If not for immediate analysis, freeze the urine sample at -80°C.

Plasma Sample Collection:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.

  • Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.

  • If not for immediate analysis, freeze the plasma sample at -80°C.

Analytical Methodology: UPLC-MS/MS

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a common and robust method for the quantification of N-acylglycines.[3]

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled N-acylglycine).

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

    • Transfer the supernatant for analysis.

  • Sample Preparation (Urine):

    • Thaw urine samples at room temperature.

    • Dilute the urine with a solution containing the internal standard.

    • Centrifuge to remove any particulates.

    • Transfer the supernatant for analysis.

  • Chromatography:

    • Inject the prepared sample onto a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

    • Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid to improve ionization.

  • Mass Spectrometry:

    • Couple the UPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific N-acylglycines.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis Collect_Urine Collect Urine Centrifuge_Urine Centrifuge Urine Collect_Urine->Centrifuge_Urine Collect_Plasma Collect Plasma Centrifuge_Blood Centrifuge Blood Collect_Plasma->Centrifuge_Blood Store_Urine Store Urine (-80°C) Centrifuge_Urine->Store_Urine Store_Plasma Store Plasma (-80°C) Centrifuge_Blood->Store_Plasma Prep_Urine Prepare Urine Sample Store_Urine->Prep_Urine Prep_Plasma Prepare Plasma Sample Store_Plasma->Prep_Plasma UPLC_MSMS UPLC-MS/MS Analysis Prep_Urine->UPLC_MSMS Prep_Plasma->UPLC_MSMS

Fig. 1: Experimental workflow for N-acylglycine analysis.

Fig. 2: Troubleshooting logic for N-acylglycine stability issues.

Biosynthesis_Pathway Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA GLYAT Glycine N-Acyltransferase (GLYAT) Fatty_Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-Acylglycine GLYAT->N_Acylglycine Degradation Degradation N_Acylglycine->Degradation FAAH Fatty Acid Amide Hydrolase (FAAH) Degradation->FAAH Products Fatty Acid + Glycine FAAH->Products

Fig. 3: Biosynthesis and degradation pathway of N-acylglycines.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-pentadecanoylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of analytical methodologies for the quantification of N-pentadecanoylglycine, a member of the N-acylglycine (NAG) class of metabolites. N-acylglycines are crucial biomarkers for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][2] Accurate and reliable quantification is therefore essential for clinical research and drug development.

This document provides an objective comparison between the predominant analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by performance data from studies on various N-acylglycines, along with detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their applications.

Methodology Overview

The quantification of N-acylglycines in biological matrices like plasma and urine is primarily achieved through chromatographic methods coupled to mass spectrometry.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred and most advanced technique for analyzing N-acylglycines.[1][2] It offers high sensitivity, specificity, and throughput, allowing for the direct analysis of these compounds in complex biological samples with minimal sample preparation.[2] The use of stable isotope-labeled internal standards is critical to correct for matrix effects and ensure high accuracy and precision.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established alternative, GC-MS has been used for the analysis of urinary acylglycines to screen for metabolic disorders.[2][4] This method typically requires a chemical derivatization step to convert the non-volatile N-acylglycines into volatile compounds suitable for gas chromatography.[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. The following sections outline generalized protocols for the LC-MS/MS and GC-MS analysis of N-acylglycines based on established methods.

Protocol 1: LC-MS/MS Method for N-Acylglycine Analysis

This protocol describes a robust method for the simultaneous quantification of a panel of N-acylglycines in plasma and urine.

1. Sample Preparation:

  • Plasma Samples:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable stable isotope-labeled internal standard (e.g., N-octanoylglycine-d2).[1]

    • Vortex vigorously for 30 seconds to precipitate proteins.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to an autosampler vial for analysis.[1]

  • Urine Samples (Dilute-and-Shoot):

    • Thaw urine samples at room temperature and vortex.

    • Centrifuge at 4000 x g for 5 minutes.[1]

    • Combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., in 50% methanol/water).[1]

    • Vortex for 10 seconds and transfer to an autosampler vial.[1]

2. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[3]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[5][6]

  • Flow Rate: 0.2 - 0.5 mL/min.[5][7]

  • Gradient: A typical linear gradient would ramp from a low percentage of organic phase (e.g., 20% B) to a high percentage (e.g., 95-100% B) over several minutes to elute analytes of varying polarities.[5][6]

  • Injection Volume: 5 µL.[8]

3. Mass Spectrometry Conditions:

  • System: Triple quadrupole tandem mass spectrometer.[5]

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.[7][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[5]

  • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard. Calibration curves are generated using linear regression with appropriate weighting (e.g., 1/x).[1]

Protocol 2: GC-MS Method for N-Acylglycine Analysis

This protocol is suitable for analyzing acylglycine profiles, particularly in urine, for the diagnosis of metabolic disorders.[10]

1. Sample Preparation and Derivatization:

  • Isolate acylglycines from the urine sample using liquid-liquid or solid-phase extraction.[11]

  • The extracted acylglycines must be derivatized to increase their volatility. A common method is trimethylsilylation to form N,O-bis-(trimethylsilyl)-N-acylglycines.[2]

  • Evaporate the sample to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection.

2. GC-MS Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.[2]

  • Column: A non-polar or medium-polarity capillary column suitable for separating the derivatized analytes.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the compounds, starting at a lower temperature and ramping up to a higher temperature.

  • Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).[4]

  • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized acylglycines.[2]

Data Presentation: Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS methods for N-acylglycine analysis, compiled from various studies.

Table 1: Method Validation Performance

ParameterLC-MS/MSGC-MS
Linearity (r²) > 0.99[1][9]> 0.99 (post-derivatization)
Precision (%CV) < 10-15%[4][9]Generally < 15%
Accuracy/Recovery 90.2% - 109.3%[9]Method dependent, generally 85-115%
Lower Limit of Quantification (LLOQ) Low ng/mL to µM range[1][7]Typically higher than LC-MS/MS

Table 2: General Method Feature Comparison

FeatureLC-MS/MSGC-MS
Derivatization Not typically requiredMandatory[2][3]
Sample Throughput High (run times of 3-15 min)[6][8]Lower (longer run times, plus derivatization step)
Specificity Very High (MRM transitions)High (Selected Ion Monitoring)[2]
Sensitivity Very HighHigh, but can be limited by derivatization efficiency
Matrix Effects Can be significant, requires internal standard[1]Generally lower, but still requires internal standard
Analytes Broad range of polaritiesLimited to volatile or derivatizable compounds

Visualizations: Workflows and Logical Diagrams

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow, the logic of method validation, and the relevant biological pathway.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC/HPLC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify Report Final Report Quantify->Report

Caption: A generalized experimental workflow for N-acylglycine quantification using LC-MS/MS.

Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision (Intra- & Inter-day) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Caption: Key parameters for the validation of bioanalytical methods.

FattyAcid Fatty Acid (e.g., Pentadecanoic Acid) AcylCoA_Synth Acyl-CoA Synthetase FattyAcid->AcylCoA_Synth CoA Coenzyme A CoA->AcylCoA_Synth ATP ATP ATP->AcylCoA_Synth AcylCoA Acyl-CoA (e.g., Pentadecanoyl-CoA) AcylCoA_Synth->AcylCoA Glycine_N_Acyl Glycine N-acyltransferase AcylCoA->Glycine_N_Acyl Glycine Glycine Glycine->Glycine_N_Acyl NAcylglycine N-Acylglycine (e.g., N-pentadecanoylglycine) Glycine_N_Acyl->NAcylglycine

Caption: Simplified biosynthesis pathway of N-acylglycines.

Conclusion

For the quantitative analysis of N-pentadecanoylglycine and other N-acylglycines, LC-MS/MS stands out as the superior methodology. Its high sensitivity, specificity, and throughput, combined with the ability to analyze samples directly without a derivatization step, make it exceptionally well-suited for applications in both clinical research and high-volume drug development settings.[2] The method demonstrates excellent linearity, precision, and accuracy, as evidenced by validation data for a range of N-acylglycines.[1][9]

While GC-MS is a viable and historically significant alternative, its requirement for derivatization adds time and potential variability to the workflow, making it less efficient for large-scale studies.[3] Ultimately, the choice of method will depend on the specific application, available instrumentation, and the required sample throughput. However, for researchers demanding the highest levels of performance and efficiency, a validated LC-MS/MS method is the recommended approach.

References

A Researcher's Guide to Selecting Internal Standards for N-Acylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acylglycines, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of different internal standards, supported by experimental data, to inform the selection process for liquid chromatography-mass spectrometry (LC-MS) based methodologies.

The quantification of N-acylglycines (NAGs), a class of metabolites crucial for diagnosing inborn errors of metabolism and understanding various physiological processes, relies heavily on robust analytical methods.[1] The use of internal standards (IS) is essential to correct for variability during the analytical workflow, including sample preparation, injection volume, and instrument response.[2] The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2]

The two primary types of internal standards used for N-acylglycine analysis are stable isotope-labeled (SIL) internal standards and structural analogues (non-deuterated). The scientific consensus is that SIL internal standards, such as deuterated or ¹³C-labeled compounds, generally provide superior assay performance compared to structural analogues.[2] This is because their chemical and physical properties are nearly identical to the analyte, leading to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[3]

Comparison of Internal Standard Types

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[4] They are chemically almost identical to the analyte, ensuring the same chromatographic retention time, extraction recovery, and ionization response.[4] This allows them to effectively compensate for variations in sample preparation and matrix effects.[5]

  • Deuterated Standards (²H): These are the most common type of SIL-IS, where one or more hydrogen atoms are replaced by deuterium.[2] They are chemically very similar to the analyte and are effective in correcting for variability. However, a potential drawback is the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond, which can sometimes lead to a slight chromatographic shift, with the deuterated standard eluting slightly earlier than the analyte.[3] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.

  • ¹³C-Labeled Standards: These standards have one or more ¹²C atoms replaced by the heavier ¹³C isotope. ¹³C-labeled standards are considered to have a distinct advantage over deuterated standards as their physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution during liquid chromatography.[3]

  • Structural Analogues (Non-deuterated): These are compounds with a similar but not identical chemical structure to the analyte. While they can be a more cost-effective option, they may not perfectly mimic the analyte's behavior during sample preparation and LC-MS analysis, potentially leading to less accurate quantification.

Quantitative Performance Comparison of Internal Standards for N-Acylglycine Analysis

The selection of an internal standard is often dictated by the specific analytes being quantified and the complexity of the sample matrix. For the most accurate quantification, the internal standard should be as structurally similar to the analyte as possible.[1] The following table summarizes the expected performance characteristics of different types of internal standards for N-acylglycine analysis based on published data.

Internal Standard TypeAnalyte(s)Linearity (R²)Accuracy/Recovery (%)Precision (%CV)Key Considerations
Deuterated N-Acylglycines Panel of N-Acylglycines> 0.99[6][7]90.2 - 109.3[6][7]< 10 (within- and between-run)[6][7]Considered the gold standard. May exhibit a slight chromatographic shift from the analyte.[3]
n-Octanoylglycine-2,2-d2n-Octanoylglycine and other medium-chain N-acylglycines> 0.99[5]High accuracy and precision[5]Not specifiedIdeal for its structural similarity to the analyte, ensuring it effectively compensates for variations.[5][8]
N-(1-Oxotridecyl)glycine-d2N-tridecanoylglycine and other long-chain N-acylglycinesExpected > 0.99HighLowClosest structural analog for N-tridecanoylglycine, providing a stable mass shift.[1]
N-Dodecanoylglycine-d5Long-chain N-acylglycinesExpected > 0.99HighLowShorter acyl chain (C12) may lead to slight differences in chromatographic retention time and extraction efficiency compared to longer chain analytes.[1]
¹³C-Labeled N-Acylglycines Panel of N-AcylglycinesExpected > 0.99Potentially higher than deuteratedPotentially lower than deuteratedTheoretically optimal due to identical physicochemical properties and co-elution with the analyte.[3]
Structural Analogues Panel of N-Acylglycines> 0.9973.4 ± 0.16 (for a specific analyte)[9]< 20 (bias and precision)[9]More prone to inaccuracies due to differences in extraction recovery and chromatographic behavior compared to the analyte.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summarized protocols for the analysis of N-acylglycines using a deuterated internal standard.

Method 1: UPLC-MS/MS for a Panel of N-Acylglycines in Urine

This method is suitable for the simultaneous quantification of a panel of N-acylglycines in urine samples.

  • Sample Preparation:

    • Thaw urine samples at room temperature and vortex for 10 seconds.

    • Centrifuge at 4000 x g for 5 minutes.

    • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water).[5]

    • Vortex for 10 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.[5]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatography: Waters ACQUITY UPLC or equivalent system.[5]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5]

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to the internal standard.[5]

    • Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.[5]

Method 2: HPLC-MS/MS for N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma

This method is tailored for specific long-chain N-acyl amino acids.

  • Sample Preparation:

    • A liquid-liquid extraction procedure is employed.[9]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatography: HPLC system.

    • Mass Spectrometry: Triple quadrupole mass spectrometer.

Visualizing the Experimental Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for N-acylglycine analysis using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Urine, Plasma) add_is Add Internal Standard (e.g., Deuterated N-Acylglycine) sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction lc_separation LC Separation centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification (using Calibration Curve) ratio_calculation->quantification

Caption: Experimental workflow for N-acylglycine analysis.

Signaling Pathway and Logical Relationships

The choice of an internal standard is a critical decision point in the analytical method development workflow, directly impacting the accuracy and reliability of the final quantitative data.

logical_relationship cluster_input Decision Point cluster_types Internal Standard Types cluster_performance Performance Outcome is_choice Choice of Internal Standard sil_is Stable Isotope-Labeled (SIL) (Deuterated, 13C) is_choice->sil_is Recommended analog_is Structural Analogue (Non-deuterated) is_choice->analog_is high_accuracy High Accuracy & Precision sil_is->high_accuracy lower_accuracy Potentially Lower Accuracy analog_is->lower_accuracy reliable_data reliable_data high_accuracy->reliable_data Reliable Quantitative Data lower_accuracy->reliable_data

Caption: Impact of internal standard choice on data quality.

References

A Comparative Guide to the Analytical Performance of N-(1-Oxopentadecyl)glycine-d2 as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acylglycines, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the analytical performance of N-(1-Oxopentadecyl)glycine-d2, a deuterated standard, against other common alternatives. The information is supported by established performance benchmarks for mass spectrometry-based quantification of long-chain N-acylglycines.

Overview of this compound as an Internal Standard

This compound is a stable isotope-labeled analog of N-pentadecanoylglycine. In quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard. Its key advantage lies in its structural and chemical similarity to the analyte of interest, N-pentadecanoylglycine. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, injection volume, and matrix effects. The deuterium (B1214612) labels provide a mass shift that allows the standard to be distinguished from the endogenous analyte by the mass spectrometer.

Comparative Analytical Performance

While specific head-to-head comparative studies for this compound are not extensively published, its analytical performance can be reliably inferred from validated methods for similar long-chain N-acylglycines. The following table summarizes the expected analytical performance of this compound when used as an internal standard in a validated LC-MS/MS method, alongside other alternative standards.

Performance Metric This compound Alternative: N-(1-Oxotridecyl)glycine-d2 Alternative: N-Dodecanoylglycine-d5 Source of Expectation
Isotopic Purity ≥ 98%≥ 98%≥ 98%Standard purity for commercially available deuterated internal standards.
Recovery 90 - 110%90 - 110%85 - 115%Based on typical recovery rates for long-chain N-acylglycines in validated LC-MS/MS methods.[1]
Precision (CV%) < 15%< 15%< 15%Reflects the generally accepted limit for precision in bioanalytical method validation.[1]
Linearity (r²) > 0.99> 0.99> 0.99Standard requirement for linear regression in quantitative analytical methods.[1]
Chromatographic Co-elution with Analyte High (ideal for C15 analyte)Moderate (shorter C13 chain)Lower (shorter C12 chain)Structural similarity is a key determinant of co-elution.

Experimental Protocols

A robust and reliable analytical method is crucial for accurate quantification. Below is a detailed methodology for a typical LC-MS/MS analysis of long-chain N-acylglycines using a deuterated internal standard like this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract N-acylglycines from a biological matrix (e.g., plasma) and remove interfering substances.

  • Procedure:

    • To 100 µL of the sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

    • Add 500 µL of 0.1% formic acid in water and vortex.

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the N-acylglycines with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

2. LC-MS/MS Analysis

  • Objective: To separate and detect the N-acylglycines and the internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 100% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for N-pentadecanoylglycine and this compound.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation / Acidification Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Elute Elution of N-Acylglycines SPE->Elute Dry Evaporation and Reconstitution Elute->Dry Inject Injection into LC System Dry->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Experimental workflow for N-acylglycine quantification.

G cluster_properties Analyte Analyte: N-pentadecanoylglycine prop1 Structural Similarity prop2 Similar Extraction Recovery prop3 Similar Ionization Efficiency prop4 Chromatographic Co-elution Standard Internal Standard: This compound Standard->prop1 Standard->prop2 Standard->prop3 Standard->prop4 prop5 Mass Difference for MS Detection Standard->prop5

References

A Comparative Guide to the Quantification of N-pentadecanoylglycine: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-pentadecanoylglycine, a long-chain N-acylglycine. The selection of an appropriate analytical method with a suitable linear dynamic range is critical for the accurate and reliable quantification of this biomarker in various biological matrices. This document outlines the performance of common analytical platforms, supported by experimental data, and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.

Methodology Overview

The quantification of N-acylglycines, including N-pentadecanoylglycine, is predominantly achieved using chromatographic techniques coupled with mass spectrometry. The two most common and robust platforms for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: This is often the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for chemical derivatization. It is particularly well-suited for the analysis of complex biological samples.

  • GC-MS: This technique can also be employed for the quantification of N-acylglycines; however, it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. This additional sample preparation step can introduce variability but can also enhance chromatographic separation and detection for certain compounds.

Quantitative Performance Comparison: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

The following table summarizes the quantitative performance of different analytical methods for the quantification of N-acylglycines. While specific data for N-pentadecanoylglycine is limited, the data for general N-acylglycine panels and long-chain analogues provide a strong indication of the expected performance.

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Reference
LC-MS/MS Panel of N-Acylglycines0.1 - 100 µM> 0.990.1 µM
LC-MS/MS Long-chain N-Acylglycines0.1 - 10 pmoles (on-column)> 0.99Not Specified
GC-MS Panel of Organic Acids, Amino Acids, and Glycines10 - 500 ng/mL0.938 - 0.99980 - 500 ng/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are summarized protocols for the primary methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-Acylglycines

This protocol is a general procedure for the analysis of a panel of N-acylglycines in biological fluids.

Sample Preparation:

  • Thaw biological samples (e.g., plasma, urine) at room temperature.

  • For plasma samples, perform a protein precipitation step by adding a 4-fold excess of ice-cold acetonitrile. For urine samples, a "dilute-and-shoot" approach is often sufficient, involving dilution with an appropriate solvent.

  • Vortex the sample vigorously for 30 seconds to ensure thorough mixing and precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • It is highly recommended to use a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, to correct for matrix effects and procedural losses.

Chromatographic Conditions:

  • System: A high-performance or ultra-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the analytes of interest.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) for Glycines (with Derivatization)

This protocol outlines a general procedure for the analysis of glycines and other small molecules in dried blood spots, which requires derivatization.

Sample Preparation and Derivatization:

  • A dried-filter paper plasma spot is fortified with an internal standard.

  • The analytes are extracted from the filter paper.

  • A two-step derivatization procedure is performed[1]:

    • Silylation: The carboxylic functional groups are derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl-trifluoroacetamide) (MSTFA). This reaction is typically carried out by heating at 60°C for 10 minutes.

    • Trifluoroacylation: The amino functional group is then derivatized using a reagent like N-methyl-bis-trifluoroacetamide (MBTFA) with heating at 60°C for 15 minutes.

  • The derivatized sample is then injected into the GC-MS system.

Chromatographic Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes based on their volatility.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is commonly used.

  • Detection Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analytes.

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the typical workflows.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (Reversed-Phase) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dried Blood Spot Extraction Extraction Sample->Extraction Derivatization Two-Step Derivatization (Silylation & Trifluoroacylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow with Derivatization

References

A Comparative Guide to Inter-Laboratory N-Acylglycine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of N-acylglycines, crucial biomarkers for inborn errors of metabolism.[1][2] Ensuring the accuracy and comparability of N-acylglycine measurements across different laboratories is paramount for reliable diagnosis, monitoring of treatment efficacy, and advancing research in metabolic disorders. This document outlines key performance data from various studies, details experimental protocols, and presents visual workflows to aid in the selection and implementation of robust analytical methods.

Quantitative Performance Comparison

The quantification of N-acylglycines in biological samples is predominantly performed using chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The choice of method can significantly impact the reliability and sensitivity of the results. The following table summarizes the quantitative performance of different analytical methods for N-acylglycine measurements as reported in various studies.

Performance MetricLC-MS/MSGC-MSKey Considerations
Linearity (R²) >0.99[1][5]>0.99[5]High linearity is essential for accurate quantification over a wide concentration range.
Accuracy/Recovery (%) 90.2 - 109.3[5]Not explicitly stated in search results.Demonstrates the closeness of measured values to the true value.
Precision (CV%) <10 (within- and between-run)[5]Not explicitly stated in search results.Indicates the reproducibility of the measurement. Lower CV% signifies higher precision.
LLOQ (µM) 0.1[1]Not explicitly stated in search results.The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. Lower LLOQ indicates higher sensitivity.

Experimental Protocols

Detailed and standardized experimental protocols are critical for minimizing inter-laboratory variability. Below are generalized methodologies for the two most common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the simultaneous quantification of a panel of N-acylglycines.[1]

Sample Preparation:

  • Internal Standard Spiking: A stable isotope-labeled internal standard, such as n-Octanoylglycine-2,2-d2, is added to the biological sample (urine or plasma) to correct for matrix effects and variations during sample processing.[1]

  • Protein Precipitation: Proteins are precipitated from the sample, typically by adding an organic solvent like acetonitrile.

  • Supernatant Evaporation: The resulting supernatant is transferred and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatography: The reconstituted sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system for separation of the N-acylglycines.[3]

  • Mass Spectrometry: The separated analytes are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for N-acylglycine analysis, often requiring derivatization to improve the volatility of the analytes.[3][4]

Sample Preparation:

  • Internal Standard Spiking: A suitable internal standard is added to the urine sample.

  • Solid-Phase Extraction (SPE): Acylglycines are isolated from the sample matrix using a solid-phase extraction column.[5]

  • Derivatization: The extracted acylglycines are derivatized to make them more volatile for GC analysis. A common derivatization agent is n-butanol.[5]

  • Extraction: The derivatized acylglycines are extracted into an organic solvent.

  • Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable solvent for GC-MS injection.

GC-MS Analysis:

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer for detection and quantification.

Visualizing Key Processes

To further clarify the underlying biochemistry and analytical procedures, the following diagrams illustrate the N-acylglycine biosynthesis pathway and a typical experimental workflow.

cluster_0 Mitochondrial Matrix Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Amino Acids Amino Acids Acyl-CoA Esters Acyl-CoA Esters Amino Acids->Acyl-CoA Esters Acyl-CoA Synthetase->Acyl-CoA Esters Glycine N-Acyltransferase Glycine N-Acyltransferase Acyl-CoA Esters->Glycine N-Acyltransferase N-Acylglycines N-Acylglycines Glycine N-Acyltransferase->N-Acylglycines Glycine Glycine Glycine->Glycine N-Acyltransferase

Caption: Biosynthesis pathway of N-acylglycines.

cluster_workflow Experimental Workflow Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Sample Preparation Sample Prep (e.g., SPE, Derivatization) Internal Standard Addition->Sample Preparation LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Sample Preparation->LC-MS/MS or GC-MS Analysis Data Acquisition Data Acquisition LC-MS/MS or GC-MS Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Result Reporting Result Reporting Data Analysis->Result Reporting

Caption: Generalized experimental workflow for N-acylglycine analysis.

References

A Comparative Guide to N-(1-Oxopentadecyl)glycine-d2 and Other Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(1-Oxopentadecyl)glycine-d2 with other deuterated lipid standards for use in quantitative mass spectrometry-based lipidomics. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of endogenous lipids, such as N-acylglycines, which are increasingly recognized as important biomarkers in various physiological and pathological processes.

Introduction to N-Acylglycines and the Need for Deuterated Standards

N-acylglycines are a class of lipid metabolites formed through the conjugation of a fatty acid to a glycine (B1666218) molecule. Variations in their endogenous levels have been associated with metabolic disorders, making their precise quantification a key area of research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.

The use of stable isotope-labeled internal standards, such as deuterated lipids, is essential to correct for variability in sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should be chemically and physically similar to the analyte of interest to ensure it behaves identically throughout the analytical workflow.

This compound: A Structurally Analogous Internal Standard

This compound is a deuterated analog of N-pentadecanoylglycine. Its key feature is the deuterium (B1214612) labeling on the glycine moiety, providing a stable mass shift for detection by mass spectrometry. The primary advantage of this compound is its structural identity to the endogenous analyte, N-pentadecanoylglycine, in terms of the acyl chain length (C15). This structural similarity is crucial for ensuring co-elution during chromatography and similar extraction and ionization efficiencies, which are key for accurate quantification.

Comparison with Other Deuterated Lipid Standards

While direct head-to-head experimental data comparing the performance of this compound with other specific deuterated N-acylglycine standards is not extensively published, a comparison can be made based on their structural differences and the established principles of isotope dilution mass spectrometry.

Table 1: Comparison of this compound with Other Deuterated N-Acylglycine Standards

FeatureThis compoundN-Dodecanoylglycine-d5N-Octadecanoylglycine-d3
Analyte of Interest N-Pentadecanoylglycine (C15)N-Dodecanoylglycine (C12) or other medium-chain N-acylglycinesN-Octadecanoylglycine (C18) or other long-chain N-acylglycines
Acyl Chain Length C15C12C18
Deuterium Labeling d2 (on glycine)d5 (on acyl chain)d3 (on acyl chain)
Structural Similarity to C15 Analyte IdenticalDifferentDifferent
Expected Chromatographic Co-elution with C15 Analyte HighModerate to LowModerate to Low
Potential for Differential Matrix Effects LowHigherHigher
Theoretical Accuracy for C15 Analyte Quantification HighModerateModerate

The primary advantage of this compound lies in its identical acyl chain length to the target analyte, N-pentadecanoylglycine. Deuterated standards with different acyl chain lengths may exhibit different retention times and could be subject to differential matrix effects, potentially compromising the accuracy of quantification.

Performance Data

While specific comparative performance data for this compound is limited, the following table summarizes the expected performance characteristics of a validated LC-MS/MS method using a high-quality, structurally analogous deuterated internal standard for the quantification of N-acylglycines in biological matrices.

Table 2: Expected Performance Characteristics of a Validated LC-MS/MS Method Using a Deuterated N-Acylglycine Standard

ParameterTypical Performance
Linearity (r²)> 0.995
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Lower Limit of Quantification (LLOQ)Low ng/mL to pg/mL range
Isotopic Purity≥ 98%

Experimental Protocols

The following are detailed experimental protocols for the quantitative analysis of N-acylglycines in biological samples using a deuterated internal standard like this compound.

Sample Preparation (Plasma)
  • To 100 µL of plasma, add 10 µL of a working solution of this compound in methanol.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the sample for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analytes of interest. For example, a linear gradient from 30% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Example MRM Transitions:

      • N-Pentadecanoylglycine: [M+H]⁺ precursor ion → product ion (e.g., fragment corresponding to the glycine moiety)

      • This compound: [M+H]⁺ precursor ion → product ion (e.g., fragment corresponding to the deuterated glycine moiety)

    • Note: The specific m/z values for precursor and product ions, as well as collision energies and cone voltages, should be optimized for the specific instrument used.

Signaling Pathways and Experimental Workflows

N-Acylglycine Biosynthesis

N-acylglycines are synthesized through two primary pathways. The glycine-dependent pathway involves the direct conjugation of a fatty acyl-CoA to glycine, catalyzed by glycine N-acyltransferase (GLYAT). The glycine-independent pathway involves the oxidation of N-acylethanolamines.

N_Acylglycine_Biosynthesis cluster_0 Glycine-Dependent Pathway cluster_1 Glycine-Independent Pathway Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase N-Acylglycine N-Acylglycine Fatty Acyl-CoA->N-Acylglycine GLYAT Glycine Glycine Glycine->N-Acylglycine N-Acylethanolamine N-Acylethanolamine N-Acylglycinal N-Acylglycinal N-Acylethanolamine->N-Acylglycinal Alcohol Dehydrogenase N-Acylglycine_ind N-Acylglycine N-Acylglycinal->N-Acylglycine_ind Aldehyde Dehydrogenase

Caption: Biosynthesis pathways of N-acylglycines.

N-Acylglycine Signaling via GPR18

Certain N-acylglycines, such as N-arachidonoylglycine, act as signaling molecules by activating G protein-coupled receptors like GPR18. This activation triggers downstream intracellular signaling cascades.

GPR18_Signaling N-Acylglycine N-Acylglycine GPR18 GPR18 N-Acylglycine->GPR18 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o Calcium_Mobilization Ca²⁺ Mobilization GPR18->Calcium_Mobilization MAPK_Pathway MAPK Pathway GPR18->MAPK_Pathway Adenylate_Cyclase Adenylate Cyclase G_alpha_i_o->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Calcium_Mobilization->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Simplified GPR18 signaling pathway.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of N-acylglycines using a deuterated internal standard is depicted below.

Experimental_Workflow Sample_Collection Biological Sample (e.g., Plasma) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Extraction Protein Precipitation & Extraction IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for N-acylglycine analysis.

Conclusion

This compound offers a theoretically superior choice as an internal standard for the accurate quantification of N-pentadecanoylglycine due to its structural identity. While direct comparative experimental data is limited, the principles of isotope dilution mass spectrometry strongly support the use of a co-eluting, structurally analogous internal standard to minimize analytical variability and improve data quality. For researchers investigating the role of N-acylglycines, the use of high-quality deuterated standards like this compound, in conjunction with a validated LC-MS/MS method, is crucial for obtaining reliable and reproducible results.

Assessing the Isotopic Purity of N-(1-Oxopentadecyl)glycine-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of N-(1-Oxopentadecyl)glycine-d2, a deuterated internal standard, with alternative compounds. The assessment of its isotopic purity is crucial for its reliable use in mass spectrometry-based assays. This document outlines the key analytical techniques, experimental protocols, and comparative data to aid in the evaluation and application of this standard.

Performance Comparison

This compound is an ideal internal standard for the quantification of N-pentadecanoylglycine and other long-chain N-acylglycines. Its stable isotope label ensures it co-elutes with the analyte of interest, compensating for variations in sample preparation, injection volume, and ionization efficiency. While specific experimental data for this compound is not widely published, its performance can be reliably inferred from validated methods for structurally similar compounds like N-(1-Oxotridecyl)glycine-d2.[1]

Table 1: Comparison of this compound with Alternative Internal Standards

Internal StandardMolecular FormulaKey Characteristics
This compound C₁₇H₃₁D₂NO₃Closest structural analog for N-pentadecanoylglycine, ensuring similar extraction and chromatographic behavior. The d2 label provides a stable mass shift.
N-(1-Oxotridecyl)glycine-d2C₁₅H₂₇D₂NO₃Shorter acyl chain (C13) may result in minor differences in retention time compared to C15 analytes.[1]
N-Dodecanoylglycine-d5C₁₄H₂₂D₅NO₃Shorter acyl chain (C12) can lead to more significant chromatographic separation from longer-chain analytes. The d5 label offers a larger mass shift.[1]
N-Decanoylglycine-d3C₁₂H₂₀D₃NO₃Even shorter acyl chain (C10) may lead to considerable differences in chromatographic behavior.

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of this compound is primarily determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.[2][3]

Objective: To determine the relative abundance of the deuterated (d2), partially deuterated (d1), and non-deuterated (d0) forms of N-(1-Oxopentadecyl)glycine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of the analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Full scan to observe the isotopic cluster of the molecular ion.

    • Data Analysis: Extract the ion chromatograms for the [M+H]⁺ (or [M-H]⁻) ions corresponding to the d0, d1, and d2 species. Integrate the peak areas for each species to calculate their relative abundances.

Expected Data: The mass spectrum should show a clear isotopic distribution with the most abundant peak corresponding to the d2 isotopologue. The isotopic purity is calculated as the percentage of the d2 peak area relative to the sum of the d0, d1, and d2 peak areas. Commercially available deuterated standards typically have an isotopic purity of ≥98%.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium (B1214612) labels. Both ¹H-NMR and ²H-NMR can be utilized.

Objective: To confirm the location of the deuterium atoms on the glycine (B1666218) moiety and to estimate the isotopic enrichment.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

¹H-NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum.

  • Data Analysis: The signal corresponding to the protons on the α-carbon of the glycine moiety should be significantly reduced or absent, confirming successful deuteration at this position. The integration of the residual proton signal relative to other non-deuterated positions in the molecule can provide an estimate of isotopic enrichment.

²H-NMR Protocol:

  • Sample Preparation: Prepare a concentrated solution of the compound in a protonated solvent.

  • Data Acquisition: Acquire a ²H-NMR spectrum.

  • Data Analysis: A signal in the ²H-NMR spectrum at the chemical shift corresponding to the α-carbon of the glycine confirms the presence and location of the deuterium label.

Visualization of Experimental Workflow

ExperimentalWorkflow Workflow for Isotopic Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Results Sample This compound LCMS LC-MS/MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR MS_Data Mass Spectrum (Isotopic Distribution) LCMS->MS_Data NMR_Data 1H and 2H NMR Spectra (Deuteration Site Confirmation) NMR->NMR_Data Purity Isotopic Purity Calculation MS_Data->Purity NMR_Data->Purity Final_Report Comparison Guide Purity->Final_Report Final Purity Assessment

Caption: Workflow for assessing the isotopic purity of this compound.

Signaling Pathway Context

N-acylglycines are involved in fatty acid metabolism and cellular signaling. The use of deuterated standards like this compound is crucial for accurately studying these pathways.

SignalingPathways Role of N-Acylglycines in Metabolism cluster_input Precursors cluster_process Enzymatic Conjugation cluster_output Products & Analysis FattyAcid Fatty Acyl-CoA (e.g., Pentadecanoyl-CoA) Enzyme Glycine N-Acyltransferase FattyAcid->Enzyme Glycine Glycine Glycine->Enzyme NAcylglycine N-Acylglycine (e.g., N-Pentadecanoylglycine) Enzyme->NAcylglycine Analysis LC-MS/MS Quantification NAcylglycine->Analysis InternalStandard This compound (Internal Standard) InternalStandard->Analysis for accurate measurement

Caption: Biosynthesis and analysis of N-acylglycines.

References

A Researcher's Guide to the Extraction of Long-Chain N-Acylglycines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain N-acylglycines (NAGs) is paramount for advancing our understanding of their roles in various physiological and pathological processes. The extraction of these lipid signaling molecules from complex biological matrices is a critical first step that significantly influences the reliability of downstream analytical methods. This guide provides an objective comparison of prevalent extraction techniques, supported by available experimental data, to aid in the selection of the most appropriate method for your research needs.

Long-chain N-acylglycines are endogenous lipids that play crucial roles in cellular signaling, with implications in pain, inflammation, and metabolic regulation. Their accurate measurement is essential for elucidating their biological functions and for the development of novel therapeutics. This guide delves into a comparative analysis of various extraction methodologies, from traditional liquid-liquid and solid-phase extraction to more modern techniques such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction.

Comparative Analysis of Extraction Methods

The choice of an extraction method for long-chain NAGs depends on several factors, including the sample matrix, the desired purity of the extract, the required recovery rate, and the available instrumentation. Below is a summary of the most commonly employed techniques.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used method for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. For long-chain NAGs, which are lipophilic, LLE is effective in separating them from polar components of the biological matrix.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to separate components of a mixture, where a solid phase (sorbent) is used to selectively adsorb the analytes of interest from a liquid phase. For long-chain NAGs, reversed-phase SPE is commonly employed, where the hydrophobic NAGs are retained on a nonpolar sorbent while more polar matrix components are washed away.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process. The acoustic cavitation generated by ultrasound disrupts cell membranes and improves solvent penetration into the sample matrix, thereby increasing extraction efficiency and reducing extraction time and solvent consumption.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and sample, which accelerates the extraction of analytes from the matrix. The targeted heating of the solvent and any residual water in the sample leads to a rapid increase in temperature and pressure, enhancing the desorption of the target molecules.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of nonpolar compounds like long-chain NAGs. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the performance of different extraction methods for long-chain NAGs and related long-chain acyl-CoAs. It is important to note that direct comparative studies for all methods on the same long-chain NAGs are limited, and some data is inferred from the extraction of structurally similar molecules.

Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

Extraction MethodMatrixRecovery Rate (%)Reference
Solid-Phase ExtractionVarious Tissues70-80%[1]
Liquid-Liquid ExtractionTissue~55% (with acyl-CoA-binding protein)[2]

Table 2: General Performance Comparison of Extraction Methods for Lipids

MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsSimple, low cost, suitable for large sample volumes.Can be labor-intensive, may form emulsions, requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbentHigh selectivity, reduced solvent consumption, amenable to automation.Can be more expensive, potential for sorbent-analyte interactions affecting recovery.
Ultrasound-Assisted Extraction (UAE) Acoustic cavitationFaster extraction, reduced solvent and energy consumption, improved efficiency.Potential for analyte degradation at high power, equipment cost.
Microwave-Assisted Extraction (MAE) Microwave heatingVery fast extraction, reduced solvent use, high efficiency.Requires specialized equipment, potential for thermal degradation of analytes.
Supercritical Fluid Extraction (SFE) Dissolution in a supercritical fluid"Green" solvent (CO2), tunable selectivity, mild extraction temperatures.High initial equipment cost, may require co-solvents for polar analytes.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for lipid extraction and can be adapted for long-chain NAGs.

Protocol 1: Liquid-Liquid Extraction (LLE) for Long-Chain NAGs from Brain Tissue
  • Homogenization: Homogenize the brain tissue sample (e.g., 100 mg) in a suitable volume of ice-cold methanol (B129727) (e.g., 1 mL).

  • Lipid Extraction: Add two volumes of chloroform (B151607) (e.g., 2 mL) to the homogenate and vortex thoroughly.

  • Phase Separation: Add one volume of water (e.g., 1 mL) to the mixture, vortex again, and centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol/acetonitrile).

Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain NAGs from Plasma
  • Sample Pre-treatment: Acidify the plasma sample (e.g., 1 mL) with a weak acid (e.g., formic acid to a final concentration of 0.1%).

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 10% methanol) to remove polar impurities.

  • Elution: Elute the retained long-chain NAGs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in a suitable solvent for analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Lipids (Adaptable for NAGs)
  • Sample Preparation: Place the homogenized biological sample in an extraction vessel with a suitable solvent (e.g., a mixture of chloroform and methanol).

  • Ultrasonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 10-30 minutes).

  • Extraction and Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Solvent Evaporation: Evaporate the solvent to concentrate the extracted lipids.

  • Reconstitution: Reconstitute the extract in a suitable solvent for analysis.

Protocol 4: Microwave-Assisted Extraction (MAE) of Lipids (Adaptable for NAGs)
  • Sample Preparation: Place the sample in a microwave-transparent extraction vessel with a suitable solvent.

  • Microwave Irradiation: Place the vessel in a microwave extraction system and apply microwave power for a set time and at a controlled temperature.[3]

  • Cooling and Filtration: After extraction, allow the vessel to cool before filtering the extract to remove solid debris.

  • Solvent Removal and Reconstitution: Evaporate the solvent and reconstitute the lipid extract for analysis.

Protocol 5: Supercritical Fluid Extraction (SFE) of Lipids (Adaptable for NAGs)
  • Sample Loading: Place the dried and ground sample into the extraction vessel of the SFE system.

  • Extraction: Pressurize the vessel with supercritical CO2, with or without a co-solvent (e.g., ethanol), and heat to the desired temperature. Maintain the extraction for a specific duration.

  • Collection: Depressurize the CO2, causing the extracted lipids to precipitate in a collection vessel.

  • Reconstitution: Dissolve the collected lipid extract in a suitable solvent for analysis.

Visualizing the Processes: Workflows and Pathways

To provide a clearer understanding of the methodologies and the biological context of long-chain NAGs, the following diagrams have been generated using the DOT language.

Extraction_Workflows cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_UAE Ultrasound-Assisted Extraction (UAE) LLE_start Sample Homogenization LLE_ext Addition of Immiscible Solvents LLE_start->LLE_ext LLE_sep Phase Separation LLE_ext->LLE_sep LLE_col Collection of Organic Phase LLE_sep->LLE_col LLE_dry Solvent Evaporation LLE_col->LLE_dry LLE_end Reconstitution LLE_dry->LLE_end SPE_start Sample Pre-treatment SPE_cond Column Conditioning SPE_start->SPE_cond SPE_load Sample Loading SPE_cond->SPE_load SPE_wash Washing SPE_load->SPE_wash SPE_elute Elution SPE_wash->SPE_elute SPE_end Drying & Reconstitution SPE_elute->SPE_end UAE_start Sample in Solvent UAE_sonic Ultrasonication UAE_start->UAE_sonic UAE_sep Separation UAE_sonic->UAE_sep UAE_dry Solvent Evaporation UAE_sep->UAE_dry UAE_end Reconstitution UAE_dry->UAE_end

Caption: Experimental workflows for LLE, SPE, and UAE.

NAG_Biosynthesis_Signaling cluster_biosynthesis Biosynthesis of Long-Chain N-Acylglycines cluster_signaling Signaling Pathways FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAG Long-Chain N-Acylglycine AcylCoA->NAG Glycine Glycine Glycine->NAG Glycine N-acyltransferase (GLYAT) NAG_sig Long-Chain N-Acylglycine NAG->NAG_sig GPR18 GPR18 NAG_sig->GPR18 GPR55 GPR55 NAG_sig->GPR55 Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GPR18->Downstream GPR55->Downstream

Caption: Biosynthesis and signaling of long-chain N-acylglycines.

Conclusion

The extraction of long-chain N-acylglycines is a critical step for their accurate quantification and the elucidation of their biological roles. While traditional methods like LLE and SPE remain valuable, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of speed, efficiency, and reduced solvent consumption. The choice of the optimal method will depend on the specific requirements of the study. This guide provides a foundation for researchers to make an informed decision on the most suitable extraction strategy for their work on these important lipid signaling molecules. Further research directly comparing these methods for a range of long-chain NAGs will be invaluable to the field.

References

Safety Operating Guide

Navigating the Disposal of N-(1-Oxopentadecyl)glycine-d2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents like N-(1-Oxopentadecyl)glycine-d2 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining operational and disposal plans to ensure the safe handling and disposal of this deuterated compound. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

Core Safety and Handling Protocols

Before proceeding with any disposal, it is crucial to handle this compound with the appropriate safety measures. The following table summarizes key information derived from safety data sheets of structurally similar compounds.

ParameterInformationCitation
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat or other protective clothing to prevent skin exposure.[1][2]
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Prevent the formation of dust. Avoid ingestion and inhalation.[1][3]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated area. The compound may be moisture-sensitive.[1][3]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2]
First Aid (Ingestion) Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
First Aid (Inhalation) Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]

Experimental Workflow for Disposal

The recommended procedure for the disposal of this compound involves a clear, step-by-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making workflow for proper disposal.

start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste 2. Assess Waste - Unused Product - Contaminated Materials ppe->assess_waste package_waste 3. Package Waste Securely - Tightly sealed, compatible container - Clearly label as 'Hazardous Waste' assess_waste->package_waste contact_ehs 4. Contact Institutional Environmental Health & Safety (EHS) package_waste->contact_ehs ehs_provides_guidance 5. EHS Provides Specific Disposal Instructions contact_ehs->ehs_provides_guidance licensed_disposal 6. Arrange for Pickup by a Licensed Professional Waste Disposal Service ehs_provides_guidance->licensed_disposal document 7. Document Disposal - Date - Quantity - Disposal Company licensed_disposal->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Assessment and Segregation:

    • Unused Product: If disposing of the pure, unused compound, it should be treated as chemical waste.

    • Contaminated Materials: Any materials, such as pipette tips, tubes, or absorbent pads that have come into contact with this compound, should also be considered hazardous waste.

  • Packaging and Labeling:

    • Carefully place the waste into a designated, leak-proof, and chemically compatible container.

    • Ensure the container is tightly sealed.

    • Clearly label the container with the full chemical name, "this compound," and appropriate hazard warnings.

  • Consult with Environmental Health & Safety (EHS):

    • Contact your institution's EHS department to inform them about the waste you need to dispose of. They will provide specific guidance based on institutional protocols and local regulations.

  • Professional Disposal:

    • It is strongly recommended to utilize a licensed professional waste disposal service for the final disposal of this compound.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

    • Your EHS department will typically coordinate the pickup and disposal with a certified waste management company.

  • Documentation:

    • Maintain a detailed record of the disposal process, including the date, the amount of waste, and the name of the disposal company. This is crucial for regulatory compliance and laboratory safety audits.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

Personal protective equipment for handling N-(1-Oxopentadecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(1-Oxopentadecyl)glycine-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated N-acylglycine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on guidelines for structurally similar molecules, including deuterated glycine (B1666218) derivatives and fatty acid amides. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive set of personal protective equipment must be worn at all times to minimize exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.

PPE CategoryRequired EquipmentSpecifications and Remarks
Eye Protection Safety glasses with side-shieldsMust conform to NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling similar compounds.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection Laboratory coat / Impervious clothingThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize the risk of inhalation.[1][3] If dust formation is likely, a particulate filter respirator (e.g., N95) may be necessary.[2][4]
II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work Area Preparation: Conduct all procedures within a designated chemical fume hood.[1] Line the workspace with absorbent pads to contain any potential spills.

  • Weighing and Transfer: When weighing the solid compound, do so carefully to avoid the formation of dust and aerosols.[1] Use appropriate tools for transfer.

  • Solution Preparation: To dissolve the compound, add the desired solvent to the vial and cap it securely. Mix by vortexing or gentle agitation until fully dissolved.

  • Transportation: When moving the compound, use sealed, shatterproof secondary containers.[5]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

Storage:

  • Store this compound in a suitable, tightly closed container.

  • Keep in a dry, well-ventilated place at room temperature.[1]

  • Avoid contact with strong oxidizing agents.[1]

III. Disposal Plan

Proper disposal of this compound and its waste is imperative to prevent environmental contamination and adhere to regulatory compliance.

Waste Collection:

  • Collect all waste material containing the compound in a designated, properly labeled, and sealed container.

  • This includes unused compound, contaminated consumables (e.g., pipette tips, vials), and absorbent materials from spills.

Disposal Procedure:

  • Consult Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[1] Do not pour waste down the drain.[1]

  • Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.

IV. Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[5]

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid creating dust, and place it into a designated waste container.[3] For liquid spills, use absorbent pads to contain and clean up the material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve spill Spill Occurs handle_weigh->spill post_store Store or Use Compound handle_dissolve->post_store Experiment/Storage disp_collect Collect Waste handle_dissolve->disp_collect Generate Waste handle_dissolve->spill post_clean Clean Work Area post_store->post_clean post_wash Wash Hands post_clean->post_wash disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Service disp_label->disp_dispose spill_response Execute Spill Response Protocol spill->spill_response EMERGENCY spill_response->disp_collect Collect Spill Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.